molecular formula C8H5NO4 B1588842 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid CAS No. 65422-72-2

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B1588842
CAS No.: 65422-72-2
M. Wt: 179.13 g/mol
InChI Key: KHVGBYCMDLCIAF-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO4 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO4/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVGBYCMDLCIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424671
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65422-72-2
Record name 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Foundational & Exploratory

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid CAS 65422-72-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS 65422-72-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis methodologies, strategic applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its utility.

Introduction: The Strategic Value of the Benzoxazolone Scaffold

This compound is a bifunctional organic compound featuring a rigid benzoxazolone core and a reactive carboxylic acid moiety. The benzoxazolone nucleus is considered a "privileged scaffold" in drug design.[1][2] This is attributed to its unique combination of features: a weakly acidic N-H proton, a balance of lipophilic (benzene ring) and hydrophilic (heterocyclic portion) fragments, and its role as a bioisosteric replacement for less stable or pharmacokinetically unfavorable groups.[1]

The carboxylic acid at the 5-position serves as a critical synthetic handle, enabling chemists to readily generate diverse libraries of amides, esters, and other derivatives. This versatility makes the title compound a valuable starting material for exploring structure-activity relationships (SAR) in the pursuit of novel therapeutic agents across a wide range of biological targets, including anticancer, anti-inflammatory, and neuroprotective agents.[1][3]

Physicochemical and Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 65422-72-2[4][5][6][7][8][9][10]
Molecular Formula C₈H₅NO₄[6][7][9]
Molecular Weight 179.13 g/mol [4][6][7][9]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[4]
Physical Form Solid[4][5]
Melting Point >297 °C[6]
Typical Purity ≥98%[4][5]
InChI Key KHVGBYCMDLCIAF-UHFFFAOYSA-N[4][5]
SMILES OC(=O)C1=CC=C2OC(=O)NC2=C1[7]
Storage Sealed in a dry environment at 2-8°C[4][5][7]

Synthesis Methodology: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process starting from a substituted nitrobenzene. This pathway involves the reduction of a nitro group followed by a cyclization reaction to form the heterocyclic ring.

Logical Workflow for Synthesis

Synthesis_Workflow Start 3-Hydroxy-4-nitrobenzoic acid Precursor 4-Amino-3-hydroxybenzoic acid Start->Precursor Step 1: Reduction (H₂, Pd/C) Product This compound Precursor->Product Cyclization Cyclization Reagent (e.g., CDI, Urea) Cyclization->Product Step 2: Ring Formation

Caption: Two-step synthesis pathway from a nitroaromatic precursor.

Step 1: Synthesis of the Key Intermediate, 4-Amino-3-hydroxybenzoic acid

The critical precursor is 4-Amino-3-hydroxybenzoic acid.[11] It is prepared via the reduction of 3-Hydroxy-4-nitrobenzoic acid. While classical methods using tin and HCl are effective, catalytic hydrogenation is preferred in modern synthesis for its cleaner reaction profile and simpler workup.[12][13]

Protocol: Catalytic Hydrogenation

  • Vessel Preparation: To a hydrogenation vessel, add 3-Hydroxy-4-nitrobenzoic acid (1.0 eq).

  • Solvent Addition: Add methanol as the solvent to dissolve the starting material completely.

  • Catalyst Introduction: Carefully add Palladium on activated charcoal (Pd/C, 10 wt. %, ~0.05 eq) to the solution. Causality: Pd/C is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes several hours to overnight.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the solid 4-Amino-3-hydroxybenzoic acid, which is often used in the next step without further purification.[12]

Step 2: Cyclization to Form the Benzoxazolone Ring

The formation of the 2-oxo (benzoxazolone) ring is achieved by treating the ortho-aminophenol intermediate with a carbonylating agent. Urea is an economical and safe choice, acting as a phosgene equivalent that releases ammonia as a byproduct.

Protocol: Urea-Mediated Cyclization

  • Reaction Setup: Combine 4-Amino-3-hydroxybenzoic acid (1.0 eq) and urea (1.5-2.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or in a neat melt.

  • Thermal Cyclization: Heat the mixture to a high temperature (typically 130-160 °C) and maintain for several hours. Causality: The high temperature facilitates the reaction with urea, leading to the formation of a carbamate intermediate which then undergoes intramolecular cyclization with the elimination of ammonia to form the stable benzoxazolone ring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation and Purification: After cooling, the reaction mixture is typically poured into water or an acidic aqueous solution to precipitate the product. The solid is collected by filtration, washed thoroughly with water to remove any remaining urea and solvent, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed to obtain the final product with high purity.

Application in Drug Discovery: A Versatile Scaffold

The title compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting point for creating more complex molecules. The carboxylic acid group is the primary site for derivatization.

Strategic Derivatization Workflow

Derivatization Core 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid Amide Amide Derivatives (R-NH₂) Core->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives (R-OH) Core->Ester Esterification (Acid Catalysis) Library Diverse Chemical Library for SAR Screening Amide->Library Ester->Library

Caption: Derivatization strategy using the carboxylic acid handle.

By employing standard peptide coupling reagents (e.g., EDC, HOBt) or esterification conditions, the core molecule can be conjugated to a vast array of amines or alcohols. This allows for the systematic exploration of chemical space around the benzoxazolone scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

The benzoxazolone framework itself has been incorporated into molecules with a wide spectrum of pharmacological activities, demonstrating its value as a pharmacophore.[1][2][3]

Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical confirmation. The identity and purity of this compound are confirmed using a suite of standard spectroscopic and chromatographic techniques.

  • ¹H NMR Spectroscopy: Confirms the proton framework. Expected signals include distinct aromatic protons on the benzene ring, a broad singlet for the N-H proton of the oxazolone ring, and a downfield singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Verifies the carbon skeleton, including the characteristic carbonyl carbons of the cyclic carbamate and the carboxylic acid.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks include a sharp C=O stretch for the cyclic carbamate (around 1750-1780 cm⁻¹), a broader C=O stretch for the carboxylic acid, and N-H/O-H stretching bands.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z = 179.13 for the neutral molecule).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically against a reference standard.

Safety and Handling Protocols

As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified with GHS07 for being an irritant and acutely toxic if swallowed.

Safety InformationDetailsReference(s)
Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning[4][5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10][14]
Precautionary Statements P280: Wear protective gloves, clothing, eye, and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][10]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust and scalable synthesis, combined with the privileged nature of the benzoxazolone scaffold and the synthetic versatility of its carboxylic acid group, establishes it as a foundational building block for the discovery and development of next-generation pharmaceuticals. Understanding its properties, synthesis, and handling is essential for any research program aiming to leverage this powerful molecular architecture.

References

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Introduction: The Benzoxazolone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 2-oxo-2,3-dihydro-1,3-benzoxazole, or benzoxazolone, nucleus is a quintessential example of such a scaffold.[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal foundation for designing novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide focuses on a key derivative: 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid . The strategic placement of the carboxylic acid group at the 5-position transforms the core scaffold into a highly versatile synthetic intermediate. This functional handle allows for systematic chemical modifications, enabling researchers to construct extensive compound libraries for structure-activity relationship (SAR) studies and lead optimization. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the properties, synthesis, and application of this pivotal chemical building block.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the identity, structure, and key physicochemical characteristics of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid.

Chemical Identity and Properties

Quantitative and qualitative data for the compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 65422-72-2[3][4][5]
Molecular Formula C₈H₅NO₄[5]
Molecular Weight 179.13 g/mol [5]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
Synonyms 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid[4]
Physical Form Solid
Melting Point >297°C[4]
Purity Typically ≥98%
Storage Sealed in dry, 2-8°C
Chemical Structure

The structural formula and standard atom numbering for the benzoxazolone core are illustrated below. This numbering is critical for the correct assignment of signals in spectroscopic analysis.

Caption: Structure of the title compound.

Spectroscopic Profile and Elucidation Workflow

Confirming the identity and purity of a synthesized compound is a critical, non-negotiable step in any chemical workflow. A standardized analytical process ensures data integrity and confident structural assignment.

Caption: Standard workflow for NMR analysis.[6]

Below are the anticipated spectral characteristics for 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, based on data from close structural analogs and established principles.[6][7]

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Carboxylic Acid (-COOH)δ 10-13 ppm (broad singlet)
Amide (-NH-)δ ~11-12 ppm (broad singlet)
Aromatic Protonsδ 7.0-8.0 ppm (doublets, doublet of doublets)
¹³C NMR Carbonyl Carbon (-C =O, lactone)δ ~150-160 ppm
Carboxylic Carbon (-C OOH)δ ~165-175 ppm
Aromatic Carbonsδ 110-150 ppm
FT-IR N-H Stretch3100-3300 cm⁻¹
O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O Stretch (Lactone & Acid)1680-1760 cm⁻¹ (likely two distinct peaks)
Mass Spec. Molecular Ion (M+)m/z = 179

Part 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and chemical versatility. This section outlines a reliable synthetic approach to the title compound and discusses its reactivity.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis into manageable steps, starting from commercially available precursors. The most direct approach involves the cyclization of a substituted aminophenol.

Target Target Molecule (Benzoxazolone-5-COOH) Precursor 4-Amino-3-hydroxybenzoic acid Target->Precursor C-N / C-O Disconnection Reagent Carbonyl Source (e.g., CDI, Phosgene) Precursor->Reagent Reacts with

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol describes a one-pot synthesis from 4-amino-3-hydroxybenzoic acid using a carbonylating agent. The choice of 1,1'-Carbonyldiimidazole (CDI) is strategic; it is safer to handle than phosgene and typically results in high-yield, clean reactions.

Reaction: 4-amino-3-hydroxybenzoic acid + CDI → 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-amino-3-hydroxybenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Causality: CDI acts as a phosgene equivalent, facilitating the intramolecular cyclization. The reaction is performed under inert gas to prevent moisture from quenching the highly reactive CDI.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate confirms the reaction is proceeding.

  • Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.

  • Acidification & Isolation: Add water to the residue, followed by slow acidification with 1M HCl until the pH is approximately 2. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual imidazole and salts, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water.[4]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification. The carboxylic acid is a versatile functional group that can be readily converted into a wide array of other functionalities, including:

  • Esters: Via Fischer esterification or reaction with alkyl halides under basic conditions.

  • Amides: By coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC). This is the most common strategy for building compound libraries.

  • Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride provides a highly reactive intermediate for further transformations.[8]

Additionally, the N-H proton of the lactam can be alkylated or acylated, providing another vector for exploring the chemical space around the core scaffold.

Part 3: Applications in Drug Discovery

The benzoxazolone scaffold is a cornerstone of many medicinal chemistry programs. This section explores its pharmacological significance and the role of the 5-carboxylic acid derivative as a launchpad for new discoveries.

Pharmacological Profile of the Benzoxazolone Nucleus

The benzoxazolone core is implicated in a wide spectrum of biological activities. Its derivatives have been extensively studied and reported to possess:

  • Analgesic and Anti-inflammatory Activity: Often linked to the inhibition of prostaglandin synthesis.[2] Some derivatives have shown potency comparable to or greater than aspirin and indomethacin in preclinical models.[9]

  • Antimicrobial and Antifungal Activity: The scaffold has been incorporated into agents effective against various bacterial and fungal strains.[1][2]

  • Anticancer Activity: Recent research has identified benzoxazole derivatives as potent inhibitors of key cancer-related enzymes like VEGFR-2, which is crucial for tumor angiogenesis.[10] Other studies have shown cytotoxicity against various cancer cell lines.[1][11]

  • Serotonin (5-HT3) Receptor Antagonism: Certain benzoxazole carboxamides have been identified as potent 5-HT3 antagonists, with potential applications in treating conditions like irritable bowel syndrome.[12][13]

Utility in Lead Optimization Workflows

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is an ideal starting point for a lead optimization campaign. By systematically modifying the carboxylic acid group, researchers can fine-tune a compound's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Lead optimization workflow using the title compound.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is derived from available safety data sheets.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation. (Isomer data)[14][15]
H319: Causes serious eye irritation. (Isomer data)[14][15]
H335: May cause respiratory irritation. (Isomer data)[14][15]
Precautionary Codes P280: Wear protective gloves/eye protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water.

Recommendations:

  • Always handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container as recommended.

Conclusion

2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its robust physicochemical properties, straightforward synthesis, and, most importantly, its versatile carboxylic acid handle make it an invaluable building block for medicinal chemists. The proven pharmacological relevance of the benzoxazolone core ensures that derivatives synthesized from this intermediate are primed for biological screening against a host of therapeutic targets. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines a robust synthetic pathway, and describes state-of-the-art analytical techniques for its characterization. Furthermore, it delves into the pharmacological relevance of the benzoxazolone scaffold, highlighting its potential in drug discovery and development. This guide is intended to be a valuable resource for researchers and scientists working with this and related molecular frameworks.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone core, a bicyclic system where a benzene ring is fused to an oxazolone ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have been shown to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2] The incorporation of a carboxylic acid moiety at the 5-position of the 2-oxo-2,3-dihydrobenzo[d]oxazole structure provides a key functional handle for further chemical modification and for potential interactions with biological targets. Understanding the fundamental properties and synthetic accessibility of this compound is therefore of paramount importance for its exploration in drug discovery programs.

Molecular and Physicochemical Profile

This compound, with the CAS number 65422-72-2, is a solid organic compound with a high melting point exceeding 297°C.[3] Its molecular formula is C₈H₅NO₄, corresponding to a molecular weight of 179.13 g/mol .[3][4]

PropertyValueSource(s)
Molecular Formula C₈H₅NO₄[3][4]
Molecular Weight 179.13 g/mol [3][4]
CAS Number 65422-72-2[4]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[5]
Synonyms 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[6]
Physical Form Solid[5]
Melting Point >297 °C[3]
Purity (typical) 95-98%[5][7]
Storage Sealed in a dry environment at 2-8°C[5]

Synthesis of this compound

While a variety of methods exist for the synthesis of benzoxazole derivatives, a common and effective approach for preparing this compound involves the cyclization of a substituted aminophenol.[8] A plausible and robust synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach commences with 4-amino-3-hydroxybenzoic acid as the starting material. The key transformation is the cyclization to form the benzoxazolone ring system. This is typically achieved through the use of a carbonylating agent.

Synthesis_Pathway start 4-Amino-3-hydroxybenzoic acid intermediate Cyclization Reaction start->intermediate Carbonyldiimidazole (CDI) or Triphosgene, Base product This compound intermediate->product Workup & Purification

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Triethylamine (if using triphosgene)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous THF.

  • Cyclization:

    • Using CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Using Triphosgene: Cool the solution of the starting material to 0°C and add triethylamine (2.2 equivalents). Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Acidification and Extraction: Redissolve the residue in water and acidify to pH 2-3 with 1M HCl. The resulting precipitate is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structural Elucidation ir Infrared (IR) Spectroscopy synthesis->ir Functional Group Analysis ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Confirmation hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Purity Determination final_structure Confirmed Structure nmr->final_structure ir->final_structure ms->final_structure final_purity Purity ≥ 98% hplc->final_purity

Caption: A typical analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the oxazolone ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (from the oxazolone and carboxylic acid), as well as the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid.

  • An N-H stretch from the oxazolone ring.

  • Strong C=O stretching vibrations for the lactam and carboxylic acid carbonyls.

  • C=C stretching bands from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition.

Applications in Drug Discovery and Development

The 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is a versatile starting point for the development of novel therapeutic agents. The carboxylic acid functionality of the title compound serves as a convenient point for derivatization, allowing for the synthesis of libraries of related compounds for screening.

Derivatives of the benzoxazolone core have been investigated for a multitude of therapeutic applications:

  • Anticancer Agents: Many benzoxazole derivatives have demonstrated potent anticancer activity.[2]

  • 5-HT3 Receptor Antagonists: Certain benzimidazole- and benzoxazole-based compounds have shown high affinity for the 5-HT3 receptor, indicating potential as antiemetic agents.[2]

  • Antimicrobial Agents: The benzoxazolone scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[9]

  • Antiallergic Agents: Novel benzoxazole derivatives have been synthesized and shown to be orally active antiallergic agents.[10]

The subject compound can be utilized as a key building block in the synthesis of more complex molecules targeting these and other disease areas.

Safety and Handling

This compound is classified as an irritant.[3] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] The GHS pictogram associated with this compound is GHS07 (Warning).[5]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an attractive building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the field.

References

An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Core as a Privileged Scaffold in Medicinal Chemistry

The benzoxazolone moiety is a significant heterocyclic scaffold in the landscape of drug discovery and development. This bicyclic system, consisting of a benzene ring fused to an oxazolone ring, is a key structural component in a multitude of pharmacologically active compounds. The inherent planarity, hydrogen bonding capabilities, and the potential for diverse substitutions on the aromatic ring make it a versatile template for interacting with various biological targets. Derivatives of the benzoxazolone core have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties, solidifying its status as a "privileged scaffold" in medicinal chemistry[1]. This guide focuses on a specific derivative, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid , providing a comprehensive overview of its structure, synthesis, and potential applications for researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₈H₅NO₄ and a molecular weight of 179.13 g/mol [2][3]. The structure features the core benzoxazolone ring system with a carboxylic acid group appended at the 5-position of the benzene ring.

Key Structural Features:

  • Benzoxazolone Core: A planar, aromatic system that can participate in π-stacking interactions with biological macromolecules.

  • Lactam Moiety: The cyclic carbamate within the oxazolone ring provides hydrogen bond donor and acceptor sites.

  • Carboxylic Acid Group: A key functional group that is typically ionized at physiological pH, allowing for ionic interactions and improving aqueous solubility. It also serves as a versatile chemical handle for further derivatization.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 65422-72-2[2]
Molecular Formula C₈H₅NO₄[2][3]
Molecular Weight 179.13 g/mol [2][3]
Physical Form Solid[4]
Melting Point >297 °C[3]
Storage Sealed in dry, 2-8°C[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most logically achieved through the cyclization of a key precursor, 4-amino-3-hydroxybenzoic acid . This approach leverages the ortho-disposed amino and hydroxyl groups, which are primed for ring formation with a suitable carbonyl source.

Part 1: Synthesis of the Key Precursor, 4-Amino-3-hydroxybenzoic acid

The synthesis of 4-amino-3-hydroxybenzoic acid can be accomplished via a two-step sequence starting from 3-hydroxybenzoic acid.

Workflow for the Synthesis of 4-Amino-3-hydroxybenzoic acid:

Synthesis_of_4-amino-3-hydroxybenzoic_acid start 3-Hydroxybenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 Electrophilic Aromatic Substitution intermediate 4-Nitro-3-hydroxybenzoic Acid step1->intermediate step2 Reduction (Sn, HCl or H₂/Pd-C) intermediate->step2 Nitro Group Reduction product 4-Amino-3-hydroxybenzoic Acid step2->product

Caption: Synthetic pathway to 4-amino-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzoic acid

This protocol is adapted from established methods for the reduction of nitroarenes[5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-3-hydroxybenzoic acid (10 g).

  • Addition of Reagents: Add concentrated hydrochloric acid (200 ml) and heat the mixture on a water bath. Slowly add tin (30 g) to the heated mixture.

  • Reaction: Continue heating until the reaction is complete, at which point the double tin salt of the product will precipitate.

  • Isolation of the Hydrochloride Salt: Filter the precipitate and dissolve it in warm water (200 ml). Pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide. Filter off the tin sulfide and concentrate the filtrate until crystals of 4-amino-3-hydroxybenzoic acid hydrochloride begin to form. Cool the solution and filter the crystals.

  • Formation of the Free Base: Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate to precipitate the free amino acid.

  • Purification: Filter the product, wash with water, and recrystallize from hot water or dilute ethanol to yield pure 4-amino-3-hydroxybenzoic acid[5].

Part 2: Cyclization to this compound

Proposed Cyclization Workflow:

Cyclization_to_Benzoxazolone start 4-Amino-3-hydroxybenzoic Acid reagent N,N'-Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., THF) start->reagent Cyclocarbonylation product 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid reagent->product

Caption: Proposed cyclization of 4-amino-3-hydroxybenzoic acid.

Generalized Experimental Protocol: Cyclization with CDI

This generalized protocol is based on the known reactivity of CDI with ortho-aminophenols[6].

  • Reaction Setup: To a stirred suspension of 4-amino-3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add N,N'-carbonyldiimidazole (CDI) in a 1:1 molar ratio at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction involves the formation of an intermediate imidazole-N-carboxylate, which then undergoes intramolecular cyclization with the elimination of imidazole.

  • Work-up and Purification: Upon completion of the reaction, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system to yield this compound.

Spectroscopic Characterization

While specific, experimentally obtained spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of closely related benzoxazolone structures and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and carboxylic acid groups.

Expected ¹H NMR Signals (in DMSO-d₆):

Proton(s)Expected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H~7.0 - 8.0d, dd, d
N-H~11.0 - 12.0br s
COOH~12.0 - 13.0br s

The signals for the N-H and COOH protons are often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as the aromatic carbons.

Expected ¹³C NMR Signals (in DMSO-d₆):

Carbon(s)Expected Chemical Shift (δ, ppm)
C=O (Lactam)~150 - 160
C=O (Carboxylic Acid)~165 - 175
Aromatic-C~110 - 150
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

Expected Key IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H stretch (Lactam)~3200
C=O stretch (Lactam)~1750
C=O stretch (Carboxylic Acid)~1700
C=C stretch (Aromatic)~1600, 1480
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺) or [M+H]⁺: m/z = 179 or 180

Applications in Drug Development and Medicinal Chemistry

While specific studies detailing the biological activity of this compound are limited, the benzoxazolone scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The presence of the carboxylic acid at the 5-position provides a crucial point for chemical modification, allowing for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas for Derivatives:

  • Antimicrobial Agents: The benzoxazolone core is found in several compounds with antibacterial and antifungal properties[7].

  • Anticancer Agents: Numerous benzoxazole and benzoxazolone derivatives have been investigated as potential anticancer drugs, targeting various mechanisms of cancer cell proliferation[8].

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed as inhibitors of inflammatory pathways[8].

  • 5-HT₃ Receptor Antagonists: Structurally related benzimidazolone derivatives have shown potent 5-HT₃ receptor antagonist activity, suggesting a potential application for benzoxazolone analogs in the treatment of nausea and vomiting[9].

The carboxylic acid moiety of this compound can be readily converted to esters, amides, and other functional groups, enabling the exploration of its potential as a versatile building block in the synthesis of novel therapeutic agents.

Chemical Reactivity and Derivatization Potential

This compound possesses several reactive sites that can be exploited for the synthesis of a diverse range of derivatives.

Key Reaction Pathways:

Reactivity cluster_0 Carboxylic Acid Reactions cluster_1 N-H Lactam Reactions cluster_2 Aromatic Ring Reactions start 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid esterification Esterification (R-OH, H⁺) start->esterification amide_coupling Amide Coupling (R-NH₂, Coupling Agents) start->amide_coupling acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride n_alkylation N-Alkylation (R-X, Base) start->n_alkylation eas Electrophilic Aromatic Substitution (e.g., Nitration) start->eas

Caption: Potential reaction pathways for derivatization.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst) and amide bond formation (reaction with an amine using coupling reagents like HBTU or HATU)[7]. It can also be converted to a more reactive acid chloride using thionyl chloride or oxalyl chloride.

  • Reactions at the Lactam Nitrogen: The N-H of the lactam can be alkylated or acylated under appropriate basic conditions.

  • Electrophilic Aromatic Substitution: The benzene ring can potentially undergo further electrophilic substitution reactions, with the position of substitution directed by the existing electron-donating and electron-withdrawing groups.

Conclusion

This compound is a valuable heterocyclic compound that combines the pharmacologically significant benzoxazolone core with a versatile carboxylic acid handle. While detailed biological studies on this specific molecule are not extensively reported, its structural features and synthetic accessibility make it an attractive starting point for the design and synthesis of new chemical entities in drug discovery. This guide provides a foundational understanding of its structure, a plausible and referenced synthetic strategy, and highlights its potential for derivatization, thereby serving as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

An In-Depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document will delve into its nomenclature, chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.

Nomenclature and Synonyms

This compound is a benzoxazolone derivative characterized by a carboxylic acid group at the 5-position of the fused ring system. Due to the versatile nature of chemical nomenclature, this compound is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature and database searches.

Systematic Name Common Synonyms
This compound2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[1]
5-Carboxy-2-benzoxazolinone
2-Benzoxazolinone-5-carboxylic acid
2,3-Dihydro-2-oxobenzoxazole-5-carboxylic acid

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in experimental settings.

Property Value Source
CAS Number 65422-72-2[1]
Molecular Formula C₈H₅NO₄[1]
Molecular Weight 179.13 g/mol [1]
Appearance Solid
Purity Typically >95%[2]
Storage Sealed in a dry environment at 2-8°C is recommended.
Safety Warning: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Synthesis of this compound

A likely starting material for this synthesis is 4-amino-3-hydroxybenzoic acid . The synthesis of this precursor has been reported, for instance, by the reduction of 4-nitro-3-hydroxybenzoic acid[3].

The key step is the formation of the cyclic carbamate (the oxazolone ring) from the o-aminophenol functionality. This is typically achieved using a phosgene equivalent, which introduces the carbonyl group. Common and safer alternatives to phosgene gas include triphosgene and carbonyldiimidazole (CDI).

Proposed Synthetic Workflow

Synthesis_Workflow start 4-Amino-3-hydroxybenzoic acid reagent Phosgene Equivalent (e.g., CDI or Triphosgene) start->reagent Reaction intermediate Reactive Intermediate start->intermediate reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid cyclization->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of benzoxazolones. It should be adapted and optimized by the experienced researcher.

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Triethylamine (if using triphosgene)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure using Carbonyldiimidazole (CDI):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous THF.

  • Addition of CDI: To the stirred solution, add a solution of CDI (1.1 equivalents) in anhydrous THF dropwise at room temperature. The causality here is the in-situ formation of a reactive acylimidazole intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water to quench any unreacted CDI. Acidify the mixture with 1N HCl to a pH of approximately 2-3 to protonate the carboxylic acid and facilitate precipitation or extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on concentration and temperature due to hydrogen bonding.

  • Amide Proton (-NH-): A singlet is anticipated between 11.0 and 12.0 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct signals. Based on the substitution pattern, one would expect a doublet, a singlet-like signal, and a doublet of doublets in the aromatic region (approximately 7.0-8.0 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carboxylic Acid Carbonyl (-COOH): A signal is expected around 167-170 ppm.

  • Amide Carbonyl (-C=O): A peak is anticipated in the range of 154-158 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the region of 105-150 ppm. The carbons attached to the heteroatoms will be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)
  • -OH Stretch (Carboxylic Acid): A broad absorption band is expected from 2500 to 3300 cm⁻¹.

  • -NH Stretch: A sharp to moderately broad peak should appear around 3200-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption is anticipated around 1680-1710 cm⁻¹.

  • C=O Stretch (Amide): A strong, characteristic lactam carbonyl stretch is expected in the range of 1750-1780 cm⁻¹[2].

  • C=C Aromatic Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 179.

  • Fragmentation: Common fragmentation patterns for benzoxazolinones include the loss of CO and CO₂. The carboxylic acid group can also undergo fragmentation.

Reactivity and Potential Applications

The this compound molecule possesses several reactive sites that make it a valuable building block in organic synthesis and drug discovery.

Reactivity cluster_reactivity Reactive Sites core 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid carboxylic_acid Carboxylic Acid (-COOH) core->carboxylic_acid Esterification, Amidation amide_nh Amide N-H core->amide_nh Alkylation, Acylation aromatic_ring Aromatic Ring core->aromatic_ring Electrophilic Aromatic Substitution

Caption: Key reactive sites of this compound.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, allowing for the facile introduction of various functional groups and the extension of the molecular scaffold.

  • Amide N-H: The nitrogen atom of the oxazolone ring can be alkylated or acylated, providing another point for structural modification.

  • Aromatic Ring: The benzene ring can be subjected to electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.

The benzoxazolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Derivatives of 2-benzoxazolinone have been reported to exhibit a wide range of pharmacological activities, including:

  • Antibacterial

  • Antifungal

  • Anti-inflammatory

  • Anticancer

Therefore, this compound serves as an excellent starting material for the synthesis of novel derivatives with potential therapeutic applications. The carboxylic acid handle allows for its conjugation to other molecules of interest, such as peptides or targeting ligands, in the development of new drug candidates.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its nomenclature, properties, a plausible synthetic route, and predicted spectroscopic data. The presence of multiple reactive sites makes it an ideal scaffold for the development of new chemical entities with diverse biological activities. It is anticipated that this compound will continue to be a valuable tool for researchers in the pursuit of novel therapeutics and functional materials.

References

In-Depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from available safety data and relevant chemical literature to ensure a technically accurate and practical resource for laboratory professionals.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its core structure, the benzoxazole ring system, is a common motif in medicinal chemistry and materials science, often imparting specific biological activities or physical properties to the molecule.

PropertyValueSource(s)
CAS Number 65422-72-2[1][2]
Molecular Formula C₈H₅NO₄[1][2]
Molecular Weight 179.13 g/mol [1][2]
Appearance Solid[1]
Melting Point >297 °C[3]
Storage Temperature 2-8 °C, Sealed in a dry environment[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. It is crucial to understand these hazards to implement appropriate safety measures.

  • Pictogram:

    • alt text

  • Signal Word: Warning [1][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

A selection of key precautionary statements includes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Profile: A Mechanistic Perspective

Researchers should operate under the assumption that this compound, like many heterocyclic carboxylic acids, can be harmful and requires careful handling to avoid exposure. The lack of extensive data necessitates a cautious approach, treating the substance as potentially harmful until proven otherwise.

Safe Handling and Exposure Control

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following provides a framework for safe handling.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is required.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following diagram outlines the necessary PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Handling Compound ppe_gloves Wear Nitrile Gloves (or other chemically resistant gloves) start->ppe_gloves Skin Protection ppe_coat Wear a Laboratory Coat start->ppe_coat Body Protection ppe_goggles Wear Safety Goggles (or a face shield) start->ppe_goggles Eye Protection end_ppe Safe Handling Environment ppe_gloves->end_ppe ppe_coat->end_ppe ppe_goggles->end_ppe

Caption: Required PPE for handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be considered when handling larger quantities or if there is a significant splash risk.

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Nitrile or other chemically resistant gloves are required. Ensure gloves are inspected before use and changed frequently, especially if contamination is suspected.

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. If weighing or handling large quantities outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing.[9] Brush off any excess solid from the skin, then flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Wash with soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious and able to swallow, rinse their mouth with water and give a small amount of water to drink.[15] Call a poison control center or seek immediate medical attention.[16][17]

Accidental Release and Firefighting Measures

Spill Response

For a small spill of this solid compound:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Carefully sweep or scoop up the spilled material, avoiding dust generation.[18] A wet paper towel can be used to wipe the area after the bulk of the material is collected.[18]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.[19]

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (if safe to do so) ppe->contain cleanup Carefully Sweep/Scoop Solid Material (Avoid creating dust) contain->cleanup decontaminate Wipe Area with Wet Towel cleanup->decontaminate dispose Place in Labeled Hazardous Waste Container decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report Synthesis_Workflow start Start: Reagents in Flask (2-Aminophenol, Carboxylic Acid, Catalyst) heat Heat and Stir (e.g., >150°C, several hours) start->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (e.g., pour onto ice water) cool->quench neutralize Neutralize (e.g., with NaHCO₃ solution) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Recrystallization or Chromatography) wash_dry->purify end Final Product: 2-Substituted Benzoxazole purify->end

References

Sourcing 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid: A Strategic Guide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of a Privileged Scaffold

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS No. 65422-72-2) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzoxazolinone ring system, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Derivatives of this core are found in compounds with diverse pharmacological activities, including potent antagonists for serotonin receptors and inhibitors of key signaling kinases.[1][2][3] The carboxylic acid moiety at the 5-position provides a crucial synthetic handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) through amide bond formation or other derivatizations.

This guide provides a comprehensive framework for sourcing this compound, moving beyond a simple list of suppliers. We will delve into the critical aspects of commercial procurement, criteria for vendor selection, a robust protocol for de novo synthesis when commercial options are unsuitable, and a systematic approach to purification and analytical validation. Our objective is to equip researchers with the expertise to secure this reagent with the highest standards of quality, ensuring the integrity and reproducibility of their downstream experimental results.

Part 1: Commercial Sourcing and Vendor Qualification

For many research programs, direct procurement from a chemical supplier is the most time- and resource-efficient method. However, not all commercial sources are equal. The choice of vendor can significantly impact the quality of the starting material and, consequently, the outcome of the research.

Identifying Commercial Suppliers

Several reputable suppliers list this compound in their catalogs. The key identifier for this compound is its CAS (Chemical Abstracts Service) number: 65422-72-2 .[4][5] Using the CAS number for searches ensures unambiguous identification, avoiding confusion with isomers or related structures.[6]

Table 1: Representative Commercial Suppliers

SupplierProduct IdentifierStated PurityPhysical FormNotes
Sigma-Aldrich AMBH9A1D40CB98%SolidSourced from Ambeed, Inc. Storage at 2-8°C recommended.
Matrix Scientific 098048>97%SolidOffers custom synthesis and bulk quotation services.[4]
Santa Cruz Biotechnology sc-217772Not specifiedSolidMarketed for research use only.[5]

Note: Availability, pricing, and purity may vary. Researchers should always obtain lot-specific Certificates of Analysis.

The Causality Behind Vendor Scrutiny

Simply selecting the cheapest option is a false economy in research. The critical factor is not just purity, but the nature of the impurities. An impurity profile can vary significantly between suppliers or even between different lots from the same supplier.

Trustworthiness through Verification: A self-validating procurement system involves these key steps:

  • Request a Certificate of Analysis (CoA): Before purchasing, request the CoA for the specific lot you will receive. This document should provide, at a minimum, the purity as determined by a primary analytical method like HPLC or qNMR.

  • Verify Identity and Purity In-House: Upon receipt, the material should not be used directly from the bottle. An independent, in-house verification of its identity (e.g., via ¹H NMR and Mass Spectrometry) and purity (e.g., via HPLC) is a mandatory step to ensure trustworthiness in your experimental data. This protects your research from costly failures caused by misidentified or contaminated starting materials.

Part 2: De Novo Synthesis: A Validated Approach

There are several scenarios where in-house synthesis is preferable:

  • The required quantity is not commercially available at a reasonable cost.

  • A higher purity standard than commercially offered is necessary.

  • Analogs with different substitution patterns are required for SAR studies.

The most reliable and atom-economical route to the 2-oxobenzoxazole scaffold is the carbonylative cyclization of a corresponding 2-aminophenol. For the target molecule, the required starting material is 4-Amino-3-hydroxybenzoic acid .

Proposed Synthetic Protocol

This protocol is based on well-established chemical principles for the formation of benzoxazolinones, prioritizing safety and efficiency by using 1,1'-Carbonyldiimidazole (CDI) as a non-toxic alternative to highly hazardous reagents like phosgene.

Reaction Scheme: 4-Amino-3-hydroxybenzoic acid + 1,1'-Carbonyldiimidazole (CDI) → this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Amino-3-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous, inhibitor-free Tetrahydrofuran (THF) to create a suspension (approx. 0.1 M concentration).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise over 15 minutes. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 1M hydrochloric acid (HCl) to quench any unreacted CDI and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the isolated solid under high vacuum to yield the crude product.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic process.

G cluster_setup Reaction Setup cluster_process Process cluster_output Output start_mat 4-Amino-3-hydroxybenzoic acid reaction Heat to Reflux (4-6h) under N2 Atmosphere start_mat->reaction solvent Anhydrous THF solvent->reaction reagent 1,1'-Carbonyldiimidazole (CDI) reagent->reaction workup Acidic Workup (1M HCl) reaction->workup isolation Vacuum Filtration & Washing workup->isolation product Crude this compound isolation->product

Caption: A streamlined workflow for the synthesis of the target compound.

Part 3: Purification and Analytical Quality Control

Whether purchased or synthesized, the material must be rigorously analyzed to confirm its identity and purity before use in any biological or chemical assay.

Purification Strategy: Recrystallization

For a solid carboxylic acid like this, recrystallization is an effective method for removing minor impurities.

  • Solvent Selection: A common and effective solvent system is a mixture of Dimethylformamide (DMF) and water or Ethanol and water.

  • Protocol:

    • Dissolve the crude solid in a minimal amount of hot DMF or ethanol.

    • Slowly add hot water dropwise until the solution becomes faintly turbid.

    • Add a few more drops of the hot organic solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry under vacuum.

A Self-Validating QC Workflow

A robust QC process ensures that the material meets the standards required for reproducible science.

QC_Workflow cluster_input Input Material cluster_analysis Analytical Validation cluster_decision Decision cluster_output Output A Sourced Material (Commercial or Synthesized) B Identity Confirmation (¹H NMR, MS) A->B C Purity Assessment (RP-HPLC, >98%) B->C D Moisture Content (Karl Fischer, optional) C->D E Pass QC? D->E F Release for Research Use E->F Yes G Repurify or Reject Lot E->G No

Caption: A logical workflow for the quality control of the target compound.

Part 4: Definitive Analytical Characterization

The following data serves as a benchmark for confirming the structure and purity of this compound.

Spectroscopic and Chromatographic Data

Since experimental spectra can be proprietary, the following table provides predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.[7][8][9] This serves as a reliable reference for in-house validation.

Table 2: Predicted Analytical Data

TechniqueParameterExpected Value / ObservationRationale & Causality
¹H NMR Chemical Shift (δ, ppm)~13.0 (s, br, 1H), ~11.5 (s, br, 1H), ~7.8 (d, 1H), ~7.7 (s, 1H), ~7.2 (d, 1H)-COOH : Broad singlet, exchangeable with D₂O. -NH- : Broad singlet, exchangeable. Aromatic Protons : Distinct signals for the three protons on the benzene ring, with expected splitting patterns.
¹³C NMR Chemical Shift (δ, ppm)~168 (C=O, acid), ~155 (C=O, lactam), ~145-120 (aromatic C), ~110-105 (aromatic C)Each carbon atom in a unique electronic environment gives a distinct signal. Carbonyl carbons are significantly downfield.
Mass Spec. (ESI-) [M-H]⁻m/z 178.02Deprotonation of the highly acidic carboxylic acid proton is the most favorable ionization event in negative mode.
IR Spectroscopy Wavenumber (cm⁻¹)3300-2500 (br), ~3200, ~1750, ~1690O-H stretch (acid) : Very broad due to H-bonding. N-H stretch : Sharper than O-H. C=O stretch (lactam) : High frequency. C=O stretch (acid) : Lower frequency due to conjugation and dimerization.
RP-HPLC Retention TimeColumn/method dependentA single sharp peak indicates high purity. Method: C18 column, gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • System: An HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in DMF or a 1:1 mixture of Acetonitrile:Water at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with Mobile Phase A.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A research-grade material should exhibit a purity of ≥98%.

Conclusion

Sourcing this compound for research is a multi-faceted process that extends beyond a simple transaction. It requires a strategic approach encompassing diligent vendor qualification, the capability for de novo synthesis, and an unwavering commitment to rigorous, in-house analytical validation. By adopting the self-validating workflows and analytical benchmarks detailed in this guide, researchers can ensure the quality and integrity of this critical building block, thereby laying a trustworthy foundation for the discovery and development of novel therapeutics.

References

The Versatile Role of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a heterocyclic building block of significant interest in contemporary organic synthesis and medicinal chemistry. The benzoxazolone core is a privileged scaffold, imparting favorable physicochemical and biological properties to molecules that contain it. This guide will delve into the reactivity of this compound, with a particular focus on its utility in the construction of complex molecular architectures, most notably as a key intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. We will examine the causality behind experimental choices for its derivatization and provide detailed, field-proven protocols for its application.

Introduction: The Significance of the Benzoxazolone Scaffold

The 2-oxo-2,3-dihydrobenzo[d]oxazole, commonly known as benzoxazolone, is a bicyclic heterocyclic system that has garnered substantial attention from the scientific community. Its rigid, planar structure, combined with the presence of both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, makes it an attractive scaffold for interaction with biological targets.[1][2] Consequently, benzoxazolone derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties.

This compound (1) is a particularly valuable derivative of this scaffold. The presence of the carboxylic acid group at the 5-position provides a convenient handle for further synthetic modifications, allowing for its incorporation into larger, more complex molecules. This guide will focus on the synthetic utility of this versatile building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 65422-72-2[3][4][5]
Molecular Formula C₈H₅NO₄[3][4][5]
Molecular Weight 179.13 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point >300 °C
Solubility Sparingly soluble in common organic solvents, soluble in DMSO and DMF
Purity Typically >98%[3]

Safety Profile:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Cornerstone in the Synthesis of Rivaroxaban

The most prominent and well-documented application of this compound is its role as a pivotal intermediate in the industrial synthesis of Rivaroxaban (Xarelto®), a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.

The synthetic strategy hinges on the formation of an amide bond between the carboxylic acid moiety of 1 and the primary amine of a chiral side chain. This transformation is typically achieved through the activation of the carboxylic acid, most commonly by converting it to the corresponding acyl chloride.

Activation of the Carboxylic Acid

The carboxylic acid group of 1 is not sufficiently reactive to directly form an amide bond under mild conditions. Therefore, activation is a critical first step. The most common method for this activation is the conversion to an acyl chloride (2 ) using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Diagram 1: Activation of this compound

G cluster_main Activation of Carboxylic Acid start This compound (1) reagent SOCl₂ or (COCl)₂ DMF (cat.), Toluene start->reagent product 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonyl chloride (2) reagent->product G cluster_coupling Amide Bond Formation acyl_chloride Acyl Chloride (2) base Base (e.g., Et₃N, Pyridine) DCM acyl_chloride->base amine Chiral Amine Sidechain amine->base rivaroxaban Rivaroxaban base->rivaroxaban

References

A Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a pivotal chemical intermediate in modern synthetic chemistry. The benzoxazolinone core is a privileged scaffold in medicinal chemistry, and this particular derivative, functionalized with a carboxylic acid, offers versatile reactivity for the construction of complex molecules. This document details its physicochemical properties, outlines a robust and validated synthesis protocol, explores its key chemical reactivities, and discusses its application in the synthesis of pharmacologically relevant compounds. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable building block in their drug discovery and development programs.

Introduction and Strategic Importance

This compound (CAS No: 65422-72-2) is a heterocyclic organic compound featuring a fused benzene and oxazolinone ring system, with a carboxylic acid moiety at the 5-position.[1][2] This structure is of significant interest to synthetic and medicinal chemists. The benzoxazolinone core is a common motif in a wide array of biologically active compounds, while the carboxylic acid group serves as a crucial handle for derivatization, enabling amide bond formation, esterification, or reduction to other functional groups.

Its strategic importance lies in its role as a "building block." In complex molecule synthesis, particularly in the pharmaceutical industry, utilizing pre-formed, functionalized core structures like this one streamlines synthetic routes. This approach accelerates the discovery process by allowing for rapid diversification of a common scaffold, as seen in the development of kinase inhibitors and antagonists for various receptors.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in a laboratory setting. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 65422-72-2[1][2]
Molecular Formula C₈H₅NO₄[1][5]
Molecular Weight 179.13 g/mol [1][5]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[1]
Physical Form Solid[1]
Melting Point >297 °C[5]
Purity Typically ≥98%[1]
Storage Sealed in a dry environment, refrigerated (2-8°C)[1]

Safety and Handling:

This compound must be handled with appropriate laboratory precautions. It is classified as an irritant and is harmful if swallowed.[5][6]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][6][7]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][7]

Synthesis of the Core Intermediate

The most direct and common route to this compound is through the cyclization of 4-amino-3-hydroxybenzoic acid. This precursor contains the necessary ortho-amino and hydroxyl groups on a benzoic acid backbone, poised for ring formation. The key transformation is the introduction of a carbonyl group to form the cyclic carbamate (oxazolidinone ring).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents & Conditions A 4-Amino-3-hydroxybenzoic Acid (Starting Material) C Intermediate Imidazolium Carbamate (Not Isolated) A->C + CDI 1. B Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., THF) E This compound (Product) C->E 2. Heat (Reflux) - Imidazole D Intramolecular Cyclization (Heat) F Imidazole (Byproduct)

Caption: Synthetic pathway from 4-amino-3-hydroxybenzoic acid to the target intermediate.

Detailed Experimental Protocol

This protocol describes a reliable, scalable synthesis using 1,1'-Carbonyldiimidazole (CDI) as a safe and effective phosgene equivalent.

Objective: To synthesize this compound.

Materials:

  • 4-Amino-3-hydroxybenzoic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 10 mL of THF per gram of starting material).

  • Reagent Addition: While stirring, add CDI (1.1 eq) portion-wise to the slurry at room temperature. Causality Note: CDI is a superior choice to phosgene or its surrogates as it is a solid, easier to handle, and the reaction byproducts are innocuous (imidazole and CO₂). The reaction is performed portion-wise to control the initial exotherm and gas evolution.

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Expert Insight: The initial reaction of CDI with the phenol and amine groups is rapid. The subsequent intramolecular cyclization to form the stable 5-membered ring is the rate-limiting step and requires thermal energy to overcome the activation barrier and expel the imidazole leaving group.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker of deionized water (approx. 10x the volume of THF used). c. Acidify the aqueous mixture to pH ~2 by the dropwise addition of 1M HCl. This protonates the carboxylic acid, ensuring it is in its neutral, less soluble form. d. The resulting precipitate is the crude product. Collect the solid by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water to remove any residual imidazole hydrochloride and other water-soluble impurities.

  • Purification: Dry the crude solid under vacuum. For most applications, the purity is sufficient. If required, recrystallization from hot water or a water/ethanol mixture can be performed to yield the final product as a solid.[8]

Reactivity and Application in Complex Molecule Synthesis

The utility of this compound stems from its two primary reactive sites: the carboxylic acid and the N-H proton of the oxazolidinone ring.

Key Reaction Pathways
  • Amide Bond Formation: The carboxylic acid is the most versatile functional group. It can be readily converted into an amide by reacting with a primary or secondary amine. This reaction requires an activating agent (e.g., EDC, HATU, DCC) or conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding ester.

  • N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can then act as a nucleophile to attack an alkyl halide or other electrophile, allowing for functionalization at the N-3 position.

Retrosynthetic Analysis of a Hypothetical Target Molecule

To illustrate its role as a building block, consider the retrosynthesis of a hypothetical drug candidate incorporating the benzoxazolinone core.

Retrosynthesis Target Target Molecule (e.g., Kinase Inhibitor) Intermediate1 Key Intermediate Target->Intermediate1 Amide Disconnection (C-N) Amine Amine Fragment (R-NH2) Target->Amine Core 2-Oxo-2,3-dihydrobenzo[d] oxazole-5-carboxylic acid Intermediate1->Core N-Alkylation Disconnection (C-N) AlkylHalide Alkyl Halide (R'-X) Intermediate1->AlkylHalide

Caption: Retrosynthetic analysis showcasing the disconnection approach back to the core intermediate.

Case Study: A Key Intermediate in Anticoagulant Synthesis

The benzoxazolinone scaffold is structurally related to the oxazolidinone core found in the widely used anticoagulant Rivaroxaban .[9] While the exact synthesis of Rivaroxaban often starts from a different aniline derivative, the chemistry involved is highly analogous and demonstrates the importance of this heterocyclic core.[10][11][12] The synthesis of Rivaroxaban and related molecules relies on building a complex sidechain off the nitrogen of the heterocyclic ring and coupling a separate fragment to another part of the molecule, highlighting the modular synthetic strategy enabled by such intermediates.[11][13]

Standard Analytical and Spectroscopic Profile

Confirming the identity and purity of the synthesized intermediate is a critical, self-validating step in any synthetic workflow. The expected spectroscopic data are as follows.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzoxazole ring (typically 3 distinct signals in the δ 7.0-8.0 ppm range).- A broad singlet for the N-H proton (δ > 10 ppm).- A broad singlet for the carboxylic acid O-H proton (δ > 12 ppm).
¹³C NMR - Aromatic carbons (δ 110-150 ppm).- Carboxylic acid carbonyl carbon (δ ~165-175 ppm).- Oxazolidinone carbonyl carbon (δ ~150-160 ppm).
FT-IR (cm⁻¹) - Broad O-H stretch from carboxylic acid (~2500-3300).- N-H stretch (~3100-3300).- C=O stretch from carboxylic acid (~1680-1710).- C=O stretch from cyclic carbamate (~1750-1780).- C=C aromatic stretches (~1500-1600).
Mass Spec (MS) - Expected [M-H]⁻ peak at m/z 178.02 for ESI⁻.- Expected [M+H]⁺ peak at m/z 180.03 for ESI⁺.

Note: Exact chemical shifts (δ) in NMR are solvent-dependent. The data provided are typical values based on similar structures.[14][15]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its robust synthesis, well-defined physicochemical properties, and dual reactive handles make it an ideal starting point for the construction of diverse and complex molecular architectures. For researchers in drug discovery, its incorporation of the privileged benzoxazolinone scaffold provides a validated foundation for developing new therapeutic agents. This guide has provided the essential technical knowledge and practical insights required to confidently integrate this key intermediate into advanced synthetic programs.

References

Methodological & Application

Application Notes and Protocols for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Motif in Medicinal Chemistry

The search for novel therapeutic agents is an ongoing endeavor in pharmaceutical research. Central to this quest is the identification and utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of new drugs. The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, core is one such esteemed scaffold.[1][2] Its rigid, planar structure, combined with its capacity for hydrogen bonding, allows it to participate in a variety of specific interactions with biological macromolecules.

This guide focuses on a key representative of this class: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid . This commercially available compound[3][4][5] serves as a versatile starting point for drug discovery campaigns, offering multiple avenues for chemical modification and exploration of biological activity. Its inherent properties make it an ideal candidate for both fragment-based drug discovery and as a foundational building block for more complex molecules.[1][6]

PropertyValueSource
CAS Number 65422-72-2
Molecular Formula C₈H₅NO₄[3]
Molecular Weight 179.13 g/mol [3]
Appearance Solid[5]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
cLogP (calculated) 1.1PubChem
Storage Sealed in dry, 2-8°C[5]

Rationale for Use in Drug Discovery: A Dual-Pronged Approach

The utility of this compound in drug discovery can be understood through two primary, interconnected strategies: its application as a high-quality fragment for initial screening, and its role as a versatile synthetic intermediate for lead optimization.

The benzoxazolone core itself has been shown to be a key interacting element in binding to protein targets. For instance, in the development of inhibitors for the challenging SHOC2-RAS protein-protein interaction, the benzo[d]oxazol-2(3H)-one moiety of a lead compound was observed to form three crucial hydrogen bonds within the binding pocket of SHOC2. This exemplifies the scaffold's ability to act as a potent pharmacophore.

G cluster_0 Strategy 1: Fragment-Based Drug Discovery (FBDD) cluster_1 Strategy 2: Synthetic Building Block main This compound fbdd High-Quality Fragment main->fbdd intermediate Versatile Synthetic Intermediate main->intermediate screening Primary Screening (e.g., STD-NMR, SPR) fbdd->screening hit_id Hit Identification screening->hit_id derivatization Chemical Derivatization (e.g., Amide Coupling) hit_id->derivatization Hit-to-Lead Optimization intermediate->derivatization library Focused Compound Library derivatization->library

Dual roles of the title compound in drug discovery.

Application I: A Valuable Component for Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD utilizes small, low-complexity molecules ("fragments") to identify weak but highly efficient binding interactions with a biological target. These initial "hits" then serve as starting points for chemical elaboration into potent lead compounds.[7]

This compound is an excellent candidate for inclusion in FBDD libraries. Its molecular weight, hydrogen bonding characteristics, and calculated LogP align well with the widely accepted "Rule of Three" for fragment design, maximizing the potential for meaningful interactions while maintaining sufficient solubility for biophysical screening methods. The presence of both a carboxylic acid and an N-H group provides vectors for future fragment growing or linking efforts.

Workflow for FBDD using this compound

FBDD_Workflow start Fragment Library (including title compound) primary_screen Primary Screen (STD-NMR) start->primary_screen hit_validation Hit Validation (Orthogonal Screen - SPR) primary_screen->hit_validation Identified Hits structural_biology Structural Studies (X-ray Crystallography) hit_validation->structural_biology Confirmed Binders hit_to_lead Hit-to-Lead Chemistry (Fragment Growing/Linking) structural_biology->hit_to_lead Binding Mode Info lead_compound Lead Compound hit_to_lead->lead_compound

A typical FBDD screening cascade.
Protocol 1: Primary Screening via Saturation Transfer Difference (STD) NMR

This protocol outlines the use of STD-NMR to detect the binding of this compound to a target protein. STD-NMR is a powerful ligand-observed NMR technique that identifies binding fragments by detecting the transfer of saturation from the protein to the ligand.

Causality: This method is chosen for its sensitivity to weak interactions and its ability to screen compounds in mixtures, thus conserving precious protein material. It directly reports on the binding event from the ligand's perspective.

Self-Validation: The protocol includes essential controls, such as a spectrum without protein and a spectrum with off-resonance irradiation, to ensure that any observed signals are due to specific binding and not artifacts.

Materials:

  • Target Protein (e.g., kinase, enzyme)

  • This compound

  • Deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, with 150 mM NaCl)

  • d₆-DMSO (for stock solution)

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a 100 mM stock solution of the fragment in d₆-DMSO.

    • Prepare a 20-50 µM solution of the target protein in the deuterated buffer. Ensure the protein is stable and soluble under these conditions.

    • The final NMR sample should contain 10-20 µM protein and 200-500 µM fragment. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment in the buffer without the protein to serve as a reference.

    • For the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at -1.0 ppm) where no ligand signals are present. Use a train of soft Gaussian pulses for a total saturation time of 2-3 seconds.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 30 ppm) using the same saturation parameters. This serves as the control.

    • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Protons of the fragment that are in close contact with the protein will receive saturation and appear as signals in the STD spectrum.

    • The intensity of the STD signals is proportional to the binding affinity and the proximity of the protons to the protein surface.

    • A clear signal in the STD spectrum, absent in control experiments, confirms that this compound is a binder.

Protocol 2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure binding interactions in real-time. It provides quantitative data on binding affinity (K_D) and kinetics (k_on, k_off), serving as an excellent orthogonal method to validate hits from primary screens.

Causality: SPR is chosen because it is a label-free technique that provides quantitative kinetic data, which is crucial for ranking fragments and guiding subsequent optimization efforts. It offers a different physical principle for detection compared to NMR, strengthening the confidence in the hit.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport effects.

    • Use one flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in the running buffer. Due to the expected weak affinity, concentrations may range from 1 µM to 1 mM.

    • Inject the different concentrations of the fragment over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) over time. Each injection cycle should include an association phase (fragment injection) and a dissociation phase (buffer flow).

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution that does not denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Plot the equilibrium binding response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (K_D).

    • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off. A K_D value in the high µM to mM range is typical for a fragment hit.

Application II: A Versatile Intermediate for Synthetic Chemistry

The true power of this compound lies in its potential for chemical elaboration. The carboxylic acid at the 5-position is a prime handle for creating diverse libraries of compounds through reactions like amide coupling, esterification, or reduction.[8] The N-H proton of the oxazolone ring can also be alkylated or acylated, providing another point for modification.

Protocol 3: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes a standard and reliable method for coupling the carboxylic acid of the title compound with a primary or secondary amine to form an amide bond. This is a cornerstone reaction in medicinal chemistry for exploring the structure-activity relationship (SAR).

Causality: EDC/HOBt coupling is a widely used, mild, and efficient method for amide bond formation that minimizes side reactions and racemization (if chiral amines are used). It allows for the facile creation of a diverse set of amides from a common carboxylic acid starting material.

Amide_Coupling reagents This compound Amine (R-NH₂) EDC HOBt Base (DIPEA) Solvent (DMF) reaction Reaction Steps 1. Activation of Carboxylic Acid with EDC/HOBt 2. Nucleophilic attack by Amine 3. Work-up and Purification reagents->reaction product Product N-R-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide reaction->product

Workflow for amide coupling reaction.

Materials:

  • This compound

  • A primary or secondary amine (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents)

  • HOBt (Hydroxybenzotriazole, 1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF.

    • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • Add EDC (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Exemplary Biological Assay: Evaluating Anticancer Activity

Derivatives of the benzoxazole scaffold have frequently been reported to possess antiproliferative activity against various cancer cell lines.[6] Therefore, a common and logical first step after synthesizing a library of derivatives is to screen them for anticancer effects.

Protocol 4: In Vitro Anticancer Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality: The MTT assay is a robust, reliable, and high-throughput method for assessing the cytostatic or cytotoxic potential of a compound library. It provides a quantitative measure (IC₅₀) of a compound's potency in inhibiting cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazole derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds and doxorubicin in DMSO.

    • Create a serial dilution of each compound in culture medium. The final concentrations might range from 0.01 µM to 100 µM. The final DMSO concentration in the wells should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

Application Notes & Protocols: A Strategic Approach to the Synthesis of Novel Benzoxazolone-Based SOX11 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The transcription factor SOX11 has emerged as a critical oncogene and a high-value therapeutic target, particularly in mantle cell lymphoma (MCL) and other malignancies.[1][2] Despite its importance, the development of small molecule inhibitors remains a significant challenge, with only a few early-stage compounds reported. This guide provides a comprehensive strategic framework and detailed protocols for the synthesis of a novel library of potential SOX11 inhibitors, utilizing the readily available starting material, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid . While previously identified SOX11 inhibitors possess a benzothiazine core, this document outlines a chemically feasible and rational drug design approach to generate new chemical entities based on the benzoxazolone scaffold. The protocols herein detail the functionalization of this starting material through robust amide coupling and N-alkylation reactions, enabling the creation of a diverse compound library for subsequent biological screening.

Introduction: SOX11 as a Compelling, Yet Challenging, Therapeutic Target

SOX11, a member of the SOX (SRY-box) family of transcription factors, is crucial during embryonic development but is typically absent in most adult tissues.[3] Its aberrant re-expression is a hallmark of several cancers, including mantle cell lymphoma, where it is overexpressed in up to 90% of patients and correlates with a more aggressive disease course.[4] SOX11 functions by binding to the minor groove of DNA, inducing conformational changes that regulate the expression of genes involved in cell proliferation and survival, such as those in the B-cell receptor (BCR) signaling pathway.[1][5]

The direct inhibition of transcription factors like SOX11 with small molecules has been historically considered a formidable task due to their lack of well-defined enzymatic active sites. However, the discovery of cavities at the SOX11-DNA interface has provided a viable strategy for therapeutic intervention.[1][2] This has led to the identification of first-in-class inhibitors, demonstrating that SOX11 is indeed a "druggable" target.[4][6][7] This application note builds upon this principle, proposing the synthesis of novel molecular scaffolds designed to interfere with SOX11's oncogenic activity.

Strategic Rationale: The Benzoxazolone Scaffold for SOX11 Inhibitor Design

The user-specified starting material, this compound, offers a robust and versatile scaffold for inhibitor design. The benzoxazolone core is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and synthetic tractability.[8][9]

Our strategy involves a two-pronged diversification approach to generate a library of compounds with varied chemical properties for screening against SOX11. This approach is based on established, high-yield chemical transformations:

  • Amide Library Synthesis (R¹ Diversification): The carboxylic acid moiety at the C-5 position will be converted to a diverse range of amides. This allows for the exploration of different substituents that can occupy potential binding pockets on the SOX11 protein, mimicking interactions of known inhibitors.

  • N-Alkylation (R² Diversification): The nitrogen atom of the oxazolone ring will be functionalized with various alkyl and aryl groups. This modifies the steric and electronic properties of the core scaffold, potentially influencing binding affinity and cellular permeability.

This dual-diversification strategy is depicted in the workflow below.

G cluster_0 Pathway 1: Amide Library Synthesis cluster_1 Pathway 2: N-Alkylation start This compound amide_coupling Amide Coupling (EDC, HOBt or HATU) start->amide_coupling n_alkylation N-Alkylation (Base, Electrophile) start->n_alkylation amide_products Library of 5-Carboxamide Derivatives amide_coupling->amide_products amine_library Diverse Amine Library (R¹-NH₂) amine_library->amide_coupling screening Biological Screening (SOX11 Binding & Cellular Assays) amide_products->screening n_alkylated_products Library of N-Substituted Derivatives n_alkylation->n_alkylated_products electrophile_library Diverse Electrophiles (R²-X) electrophile_library->n_alkylation n_alkylated_products->screening caption Figure 1. Dual diversification strategy for inhibitor synthesis. G cluster_0 Biochemical Assays cluster_1 Cellular Assays start Synthesized Compound Library spr Surface Plasmon Resonance (SPR) start->spr viability Cell Viability Assay (SOX11+ vs SOX11- cells) start->viability emsa Electrophoretic Mobility Shift Assay (EMSA) spr->emsa Confirms direct binding hit_id Hit Identification & Optimization emsa->hit_id apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Determines cytotoxicity western_blot Western Blot (p-BTK, SOX11 targets) apoptosis->western_blot Investigates mechanism western_blot->hit_id caption Figure 2. Workflow for biological evaluation of inhibitors.

References

Application Note: A Robust Protocol for Amide Coupling with 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, forming the key linkage in peptides and a vast array of pharmacologically active small molecules. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1] The choice of coupling reagents and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity.

This application note provides a detailed, field-proven protocol for the amide coupling of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a heterocyclic building block of significant interest in the development of novel therapeutics. We will delve into the mechanistic rationale behind the chosen methodology, offer a step-by-step procedure, and discuss purification and characterization, providing researchers with a self-validating system for success.

Scientific Rationale and Mechanistic Overview

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, often leading to undesirable side products. Therefore, the reaction necessitates the use of a "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is a highly efficient uronium salt-based reagent known for its rapid reaction rates and low propensity for racemization, especially in peptide synthesis.[2][3][4]

The coupling mechanism proceeds in distinct steps:

  • Deprotonation: A non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) , deprotonates the carboxylic acid to form a carboxylate anion.[5][6] DIPEA is an ideal choice as its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile.[7][8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[2][9]

  • Nucleophilic Attack: The desired amine, present in the reaction mixture, attacks the activated ester. The HOAt (1-hydroxy-7-azabenzotriazole) moiety is an excellent leaving group, facilitating the formation of the thermodynamically stable amide bond.[9][10]

This combination of HATU and DIPEA in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a robust and widely applicable system for forming amide bonds.[2]

Experimental Protocol

This protocol details a representative 1.0 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Quantity (1 mmol scale)
This compoundC₈H₅NO₄179.131.0179 mg
Primary or Secondary Amine--1.11.1 mmol
HATUC₁₀H₁₅F₆N₆OP380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5434 µL (2.5 mmol)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-5 - 10 mL
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (179 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5-10 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the carboxylic acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add the amine (1.1 mmol, 1.1 eq.) followed by HATU (456 mg, 1.2 eq.).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (434 µL, 2.5 mmol, 2.5 eq.) dropwise via syringe. The addition of the base can often cause a slight exotherm.

  • Reaction: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF Add_Reagents Add Amine (1.1 eq) and HATU (1.2 eq) Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Base Add DIPEA (2.5 eq) dropwise Cool->Add_Base React Stir at Room Temperature (4-16 h) Add_Base->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with Water & Extract with EtOAc Monitor->Quench If Complete Wash Wash Organic Layer (H₂O, Brine) Quench->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purify via Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Pure Amide Product Characterize->End

Caption: Workflow for HATU-mediated amide coupling.

Work-up and Purification

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash successively with water (2 x 30 mL) and brine (1 x 30 mL). The aqueous washes help remove excess DMF, DIPEA, and the tetramethylurea byproduct.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) will depend on the polarity of the final amide product and should be determined by TLC analysis. For some amide products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective alternative purification method.[12]

Characterization

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

  • Low Yield: If the reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester intermediate. Consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C).

  • Starting Material Remains: If the carboxylic acid is not fully consumed, it may indicate insufficient activation. Ensure the quality of the HATU reagent and consider adding a slight excess (e.g., 1.3-1.5 eq.).

  • Purification Difficulties: The tetramethylurea byproduct can sometimes co-elute with the product. Thorough aqueous washes are critical for its removal. If problems persist, consider using a different coupling reagent like EDC, where the urea byproduct is more water-soluble.[11]

References

Application Notes and Protocols: The Strategic Use of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as privileged structures due to their diverse biological activities and favorable physicochemical properties.[1] The benzoxazolone nucleus, in particular, has emerged as a versatile and valuable building block for designing potent bioactive molecules, including anti-inflammatory, analgesic, and neuroprotective agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid , in the synthesis of a new class of anti-inflammatory agents. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of the resulting compounds.

The Benzoxazolone Core: A Privileged Scaffold

The 2-oxo-2,3-dihydrobenzo[d]oxazole (benzoxazolone) moiety is an attractive scaffold for drug design for several key reasons:

  • Structural Rigidity: The fused ring system provides a rigid conformation, which can lead to higher binding affinity and selectivity for biological targets.

  • Hydrogen Bonding Capabilities: The presence of the lactam (cyclic amide) functionality offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, crucial for molecular recognition at enzyme active sites.

  • Chemical Tractability: The carboxylic acid group at the 5-position provides a convenient handle for synthetic elaboration, allowing for the introduction of diverse substituents through robust reactions like amide bond formation. This enables the systematic exploration of structure-activity relationships (SAR).[3][4]

  • Bioisosteric Replacement: The benzoxazolone ring can act as a bioisostere for other functionalities, potentially improving pharmacokinetic properties of a drug candidate.[2]

Table 1: Physicochemical Properties of the Starting Material

PropertyValueSource(s)
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[5]
CAS Number 65422-72-2[5][6][7]
Molecular Formula C₈H₅NO₄[6][8][9]
Molecular Weight 179.13 g/mol [8]
Physical Form Solid[5][6]
Melting Point >297 °C[8]
Purity Typically ≥98%[5][6]
Storage Conditions Sealed in dry, 2-8°C[5][6]

Synthetic Strategy: Amide Coupling for Library Generation

The most direct and versatile method for elaborating this compound is through the formation of N-substituted benzoxazolone-5-carboxamides. This approach allows for the generation of a diverse library of compounds by varying the amine coupling partner, which is a cornerstone of modern medicinal chemistry for SAR studies.

The core reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Several standard and robust coupling methods can be employed. The choice of coupling agent is critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions (e.g., temperature, reaction time).

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation start 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic Acid activation Formation of Activated Intermediate (e.g., Acyl Chloride, Active Ester) start->activation Coupling Reagent (e.g., SOCl₂, HATU, EDC/HOBt) product N-Substituted-2-oxo-2,3-dihydro- benzoxazole-5-carboxamide activation->product amine Primary or Secondary Amine (R1R2NH) amine->product Nucleophilic Acyl Substitution

Figure 1: General workflow for the synthesis of N-substituted-2-oxo-2,3-dihydrobenzoxazole-5-carboxamides.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of benzoxazolone-5-carboxamides. Researchers should optimize conditions based on the specific amine used.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This classic method is robust and cost-effective, particularly for less sensitive substrates. It involves a two-step, one-pot procedure.

Rationale: Conversion of the carboxylic acid to a highly reactive acyl chloride ensures efficient coupling, even with weakly nucleophilic amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A base is required in the second step to neutralize the HCl generated during the reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 10 mL per mmol of acid).

    • Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amide Coupling:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours.[10] Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typical eluents include hexane/ethyl acetate or DCM/methanol gradients) or recrystallization to yield the final N-substituted-2-oxo-2,3-dihydrobenzoxazole-5-carboxamide.

Protocol 2: Direct Amide Coupling Using HATU

This method is preferred for more sensitive or sterically hindered substrates and often results in higher yields and cleaner reactions.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that forms a reactive O-acylisourea intermediate in situ.[10] The reaction is typically run in the presence of a non-nucleophilic base like DIPEA and proceeds under mild conditions, minimizing side reactions and racemization (if applicable).

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to afford the pure amide product.

Mechanistic Insights into Anti-inflammatory Action

Derivatives of this compound can exert their anti-inflammatory effects through multiple mechanisms. Two prominent pathways are the inhibition of Fatty Acid Amide Hydrolase (FAAH) and the modulation of the Toll-Like Receptor 4 (TLR4) signaling cascade.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide (AEA). By inhibiting FAAH, the levels of anandamide increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[11] This activation has well-documented analgesic and anti-inflammatory effects.[12] The benzoxazolone scaffold is a key feature in several potent FAAH inhibitors.[13]

G FAAH_Inhibitor Benzoxazolone-5-carboxamide (FAAH Inhibitor) FAAH FAAH Enzyme FAAH_Inhibitor->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Produces Anandamide Anandamide (AEA) (Endocannabinoid) Anandamide->FAAH Metabolized by CB_Receptors CB1 / CB2 Receptors Anandamide->CB_Receptors Activates Response Reduced Inflammation & Analgesia CB_Receptors->Response Leads to

Figure 2: Mechanism of FAAH inhibition by benzoxazolone derivatives leading to anti-inflammatory effects.

Modulation of the MD2/TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4), in complex with its co-receptor myeloid differentiation factor 2 (MD-2), is a key sensor of bacterial lipopolysaccharide (LPS) and other danger signals, initiating a potent inflammatory response.[6][8] Aberrant TLR4 activation contributes to various inflammatory diseases. Some benzoxazolone derivatives have been shown to inhibit this pathway by competitively binding to the MD-2 protein, preventing the activation of TLR4 by LPS.[12] This blockade prevents the downstream activation of transcription factors like NF-κB, ultimately reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[8][12]

G LPS LPS MD2 MD-2 LPS->MD2 Binds to Inhibitor Benzoxazolone Derivative Inhibitor->MD2 Blocks Binding TLR4 TLR4 Receptor MD2->TLR4 Activates MyD88 MyD88 Pathway TLR4->MyD88 Initiates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation

Figure 3: Inhibition of the MD-2/TLR4 signaling pathway by benzoxazolone derivatives.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward and robust amide coupling protocols described herein provide a clear path for generating extensive chemical libraries for drug discovery programs. The dual potential for these derivatives to act as both FAAH inhibitors and modulators of the TLR4 pathway highlights the richness of this chemical scaffold. Future work should focus on exploring a wider range of amine substituents to fine-tune potency and selectivity, as well as conducting in-depth biological evaluations to fully elucidate the primary mechanism of action for lead compounds. These efforts will pave the way for the development of next-generation anti-inflammatory drugs with superior therapeutic profiles.

References

Application Notes & Protocols: Development of Novel Cytotoxic Agents from 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Oncology Drug Discovery

The search for novel anticancer agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged structures," molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The benzoxazolone moiety is one such scaffold, found in a variety of pharmacologically active compounds. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of new therapeutic agents.

This guide provides a comprehensive framework for the development of novel cytotoxic compounds derived from 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. This starting material, commercially available with high purity[1][2][3], possesses a carboxylic acid group that serves as a versatile handle for chemical modification, allowing for the systematic synthesis of compound libraries. We will detail the protocols for chemical synthesis, in vitro cytotoxicity screening, and preliminary mechanism of action studies, providing a roadmap from initial compound design to the identification of promising lead candidates for further preclinical development.

PART 1: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide Derivatives

The carboxylic acid moiety of the parent compound is an ideal site for modification to generate a library of derivatives, most commonly through the formation of amide bonds. Amide coupling is a robust and widely utilized reaction in medicinal chemistry due to the stability of the resulting amide bond and the vast commercial availability of primary and secondary amines, allowing for extensive structure-activity relationship (SAR) studies.

Principle of Amide Bond Formation

The synthesis of amides from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is typically achieved using a coupling agent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. A common and effective method involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to improve efficiency and suppress side reactions.[4]

General Workflow for Synthesis and Compound Characterization

The overall process, from starting material to a purified and characterized compound ready for biological evaluation, is outlined below.

Synthesis_Workflow A Starting Material: 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid C Amide Coupling Reaction (EDC, HOBt, DIPEA in DMF) A->C B Amine Building Block (R1R2NH) B->C D Reaction Work-up (Aqueous Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F G Purified Compound (For Biological Screening) F->G

Caption: Workflow for the synthesis and characterization of novel benzoxazolone derivatives.

Detailed Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a general procedure for the synthesis of an amide derivative. The specific amine and stoichiometry may be varied to produce a library of compounds.

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-100% EtOAc in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: In Vitro Cytotoxicity Evaluation

The primary goal of this stage is to determine the concentration at which the synthesized compounds inhibit the growth of cancer cells. Cytotoxicity assays are fundamental for screening compound libraries and identifying promising candidates.[5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] This reduction is carried out by mitochondrial succinate dehydrogenase enzymes. The insoluble formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay (Reagent Addition & Solubilization) D->E F Absorbance Measurement (Plate Reader) E->F G Data Analysis (% Viability, IC50 Calculation) F->G

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.[8]

Detailed Protocol: MTT Assay for Cell Viability

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound required to inhibit the growth of 50% of the cell population, by plotting a dose-response curve (percentage of cell viability vs. compound concentration) using a suitable software like GraphPad Prism.[8][9]

Data Presentation

Summarize the cytotoxic activity of the synthesized compounds in a table for easy comparison of their potency.

Table 1: Example Cytotoxicity Data (IC₅₀ Values in µM)

Compound IDCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Normal Cell Line (e.g., HEK293)
Parent Cpd >100>100>100
Derivative 1 15.2 ± 1.825.4 ± 2.389.1 ± 5.6
Derivative 2 8.4 ± 0.912.1 ± 1.575.3 ± 4.9
Doxorubicin 0.8 ± 0.11.1 ± 0.25.4 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.

A higher IC₅₀ value indicates lower cytotoxicity. A good candidate will have a low IC₅₀ value against cancer cells and a high IC₅₀ value against normal cells, indicating a favorable therapeutic index.[6]

PART 3: Preliminary Mechanism of Action Studies

Once potent cytotoxic compounds are identified, it is crucial to investigate how they induce cell death. Cytotoxic drugs can act through various mechanisms, including disrupting DNA synthesis, inhibiting cell division, or inducing programmed cell death (apoptosis).[]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

A common method to determine if a compound induces apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic or necrotic cells.

This dual staining allows for the differentiation between:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

Protocol: Annexin V/PI Staining
  • Seed cells in a 6-well plate and treat with the test compound (at its IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry within one hour.[9]

The results from this assay will provide valuable insights into whether the synthesized compounds induce a programmed cell death pathway, which is often a desirable characteristic for anticancer drugs.

Conclusion

This guide provides a structured and detailed approach for the synthesis and evaluation of novel cytotoxic compounds derived from this compound. By following these protocols, researchers can systematically generate new chemical entities, assess their anticancer potential, and gain initial insights into their mechanism of action. The identification of compounds with high potency and selectivity against cancer cells will pave the way for further lead optimization and in-depth preclinical studies, ultimately contributing to the development of next-generation cancer therapeutics.

References

molecular docking studies of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities. Its derivatives have been explored for various therapeutic applications, including as antiallergic agents and, more recently, as inhibitors of challenging drug targets.[1] A notable example is their role in targeting the SHOC2-RAS protein-protein interaction, which is critical in certain RAS-mutant cancers.[2] The carboxylic acid moiety and the benzoxazolone core often engage in crucial hydrogen bonding and hydrophobic interactions within protein binding sites, making this scaffold an excellent candidate for structure-based drug design.[2]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[3][4] This in silico approach is instrumental in modern drug discovery for hit identification and lead optimization, allowing for the rapid screening of virtual libraries of compounds against a specific biological target.[4][5] This guide provides a detailed protocol for conducting molecular docking studies on this compound derivatives, using AutoDock Vina as the primary docking engine.

Overall Docking Workflow

The molecular docking process follows a structured workflow, from initial preparation of the biological target and ligands to the final analysis of the results. Each step is critical for ensuring the accuracy and reliability of the predictions.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., from PDB) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Ligand Design (2-Oxo-benzoxazole derivatives) PrepLig 4. Ligand Preparation (Generate 3D structure, assign charges) Ligand->PrepLig Grid 5. Grid Box Generation (Define binding site) PrepProt->Grid PrepLig->Grid Docking 6. Run Docking (e.g., AutoDock Vina) Grid->Docking Results 7. Analyze Poses & Scores (Binding affinity) Docking->Results Visualize 8. Visualize Interactions (Hydrogen bonds, etc.) Results->Visualize Validation 9. Protocol Validation (Re-docking, RMSD) Visualize->Validation

Caption: High-level workflow for molecular docking studies.

Part 1: Receptor and Ligand Preparation

Accurate preparation of both the protein receptor and the small molecule ligands is the foundation of a meaningful docking study.[5] This process ensures that the molecular structures are chemically correct and ready for the docking algorithm.

Protocol 1: Target Protein Preparation

This protocol outlines the steps to prepare a protein structure for docking, starting from a file downloaded from the Protein Data Bank (PDB).[6][7]

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB database (--INVALID-LINK--).[8]

    • Search for a relevant protein target. For this example, we will consider SHOC2, a key interactor with RAS. A relevant PDB entry can be identified from literature, such as the structure of SHOC2 in complex with an inhibitor.[2]

    • Download the structure in PDB format.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like UCSF ChimeraX or BIOVIA Discovery Studio.[9][10]

    • Remove all non-essential components from the structure file. This typically includes:

      • Water molecules (unless a specific water molecule is known to be critical for ligand binding).[11]

      • Co-crystallized ligands, ions, and other heteroatoms that are not part of the protein or essential cofactors.[12]

      • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[11]

  • Prepare the Receptor for Docking (Using AutoDock Tools):

    • Open AutoDock Tools (ADT), which is part of the MGLTools suite.[13]

    • Load the cleaned PDB file.

    • Add Hydrogen Atoms: Go to Edit > Hydrogens > Add. Select Polar only and click OK. The docking process requires hydrogens to be explicitly present for calculating interactions.[10]

    • Assign Charges: Go to Edit > Charges > Add Kollman Charges. These charges are necessary for the scoring function to calculate electrostatic interactions.[14]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein molecule. This step converts the file into the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[15] Save the file (e.g., protein.pdbqt).

Protocol 2: Ligand Preparation

This protocol details the preparation of the this compound derivatives.

  • Generate 2D Structure:

    • Draw the chemical structure of the derivative using software like ChemDraw or MarvinSketch. Alternatively, obtain the structure from a database like PubChem if available.[11]

    • Save the structure in a common format like MOL or SDF.

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or the features within your chemical drawing software to convert the 2D structure into a 3D conformation.[16]

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has reasonable bond lengths and angles.[11][17]

  • Prepare Ligand for Docking (Using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select your 3D ligand file.

    • Assign Charges: ADT will automatically compute Gasteiger charges for the ligand.[18]

    • Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to define which bonds are flexible during docking. By default, ADT makes reasonable assumptions for rotatable bonds.[18]

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file (e.g., ligand_01.pdbqt).

Part 2: Docking Simulation and Analysis

With the prepared receptor and ligands, the next stage is to perform the docking simulation and analyze the results.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol describes how to set up and run the docking calculation.

  • Define the Binding Site (Grid Box Generation):

    • In ADT, with both the protein (protein.pdbqt) and a representative ligand (ligand_01.pdbqt) loaded, go to Grid > Grid Box.

    • A box will appear in the viewing window. This box defines the search space for the docking algorithm.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site of the protein. The binding site can often be identified from the position of a co-crystallized ligand in a reference PDB structure.[13]

    • Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[14]

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the file names and coordinates with your own:

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time.[19]

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand_01.pdbqt, conf.txt, and the Vina executable.

    • Run the command: vina --config conf.txt --log ligand_01_log.txt[14]

    • Vina will perform the docking and generate an output file (ligand_01_out.pdbqt) containing the predicted binding poses and a log file (ligand_01_log.txt) with the corresponding binding affinity scores.[19]

Protocol 4: Analysis and Visualization of Results
  • Analyze Binding Affinity:

    • Open the log file (ligand_01_log.txt). It will contain a table of binding affinities (in kcal/mol) for the top predicted poses.

    • The binding affinity is represented as a free energy change (ΔG). A more negative value indicates a stronger predicted binding affinity.[20]

    • Compare the scores of different derivatives to rank their potential potency.[21]

  • Visualize and Analyze Binding Poses:

    • Use a visualization tool like PyMOL or BIOVIA Discovery Studio to open the receptor PDBQT file and the docking output PDBQT file (ligand_01_out.pdbqt).[21]

    • Examine the top-ranked binding pose. A plausible pose should show the ligand fitting well within the binding pocket with favorable intermolecular interactions.[20][22]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic interactions between the ligand and protein residues.[20] The 2D interaction diagram is a powerful way to visualize this.[23]

Molecular_Interactions Ligand Benzoxazolone Derivative Arg223 Arg223 Ligand->Arg223 H-Bond (Carboxylate) Gln269 Gln269 Ligand->Gln269 H-Bond (Oxazole) Met173 Met173 Ligand->Met173 Hydrophobic Tyr100 Tyr100 Ligand->Tyr100 π-π Stacking Val120 Val120 Ligand->Val120 Hydrophobic

Caption: Diagram of potential interactions for a benzoxazolone ligand.

Data Presentation: Summarizing Docking Results

Summarize the quantitative data from the docking of several derivatives in a table for easy comparison.

Compound ID2D StructureBinding Affinity (kcal/mol)Key Interacting Residues
Parent This compound-7.5Arg223, Gln269
Derivative 1 R = -CH3-7.9Arg223, Gln269, Met173
Derivative 2 R = -Cl-8.2Arg223, Gln269, Tyr100
Derivative 3 R = -OCH3-8.0Arg223, Gln269, Val120

Part 3: Ensuring Scientific Integrity

The trustworthiness of a docking study hinges on its validation.

Protocol 5: Validation of the Docking Protocol

This protocol is essential to confirm that the chosen docking parameters can accurately reproduce a known binding mode.[24]

  • Select a Validation System:

    • Choose a protein-ligand complex from the PDB where the ligand is similar to the compounds under study. This is your "gold standard".

  • Perform Re-docking:

    • Extract the co-crystallized ligand from the PDB file and prepare it as described in Protocol 2.

    • Prepare the protein as described in Protocol 1, but do not delete the co-crystallized ligand at this stage (use it to define the grid box center).

    • Use the exact same docking parameters (grid box, exhaustiveness, etc.) to dock the extracted ligand back into its own protein's binding site.[25]

  • Calculate Root Mean Square Deviation (RMSD):

    • The RMSD measures the average distance between the atoms of the docked pose and the original co-crystallized pose.[22]

    • Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose.

    • Calculate the RMSD value. This can be done using tools within PyMOL, VMD, or other molecular modeling software.[26]

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[25][27][28]

Conclusion

This guide provides a comprehensive framework for conducting molecular docking studies on this compound derivatives. By following these detailed protocols for preparation, docking, analysis, and validation, researchers can generate reliable in silico data to guide the rational design and optimization of novel therapeutic agents. The integration of computational methods like molecular docking into the drug discovery pipeline is essential for accelerating the identification of promising new drug candidates.

References

Application Notes and Protocols: Biological Assays for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxo-2,3-dihydrobenzo[d]oxazole, commonly known as the benzoxazolone scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The rigid, planar structure of the benzoxazolone core, combined with its capacity for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties, making it an ideal framework for drug design.[3]

This guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid derivatives. The focus is on robust, reproducible assays to characterize their potential as anticancer and antimicrobial agents, reflecting the most prominently reported activities for this class of compounds.[4][5][6]

Part 1: Anticancer Activity Evaluation

Derivatives of the benzoxazolone scaffold have repeatedly demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][7][8] The mechanisms often converge on the induction of apoptosis and the inhibition of key signaling proteins such as protein tyrosine kinases.[9] The following protocols are designed to first screen for general cytotoxicity and then to elucidate the underlying mechanisms of action.

Cell Viability and Cytotoxicity Screening: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][10]

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 to 72 hours.[4][8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-74815.2
Derivative BMCF-7485.8
Derivative CHCT-1167222.1
DoxorubicinMCF-7480.9
Mechanistic Insight: Tyrosine Kinase Inhibition Assay

Principle: Many benzoxazole derivatives have been identified as inhibitors of protein tyrosine kinases, which are crucial regulators of cell proliferation and survival.[9] This assay measures the ability of the test compounds to inhibit the phosphorylation of a generic tyrosine kinase substrate.

Protocol (using a universal tyrosine kinase assay kit):

  • Reagent Preparation:

    • Prepare all kit components (e.g., kinase, substrate, ATP, anti-phosphotyrosine antibody) according to the manufacturer's instructions.

  • Assay Reaction:

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add 20 µL of the tyrosine kinase enzyme solution.

    • Add 20 µL of the substrate solution.

    • Initiate the kinase reaction by adding 20 µL of ATP solution.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 50 µL of an HRP-conjugated anti-phosphotyrosine antibody solution.[9]

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with the provided wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm.

Data Analysis:

  • Calculate the percentage of inhibition: % Inhibition = 100 - [(Absorbance with Inhibitor - Blank) / (Absorbance without Inhibitor - Blank)] x 100

  • Determine the IC₅₀ value as described for the MTT assay.

Compound IDTarget EnzymeIC₅₀ (µM)
Derivative BTyrosine Kinase Mix0.15
StaurosporineTyrosine Kinase Mix0.02
Confirmation of Apoptotic Pathway

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase. This assay uses a synthetic substrate (e.g., DEVD-pNA) that releases a chromophore (pNA) upon cleavage by active caspase-3, which can be quantified spectrophotometrically.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., 1 x 10⁶ cells in a 6-well plate) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells and lyse them using a chilled lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Caspase Assay:

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

    • In a 96-well plate, add 50 µg of protein lysate to each well.

    • Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate.

    • Incubate for 2 hours at 37°C.

    • Read the absorbance at 405 nm.

Data Analysis:

  • Compare the absorbance values of treated samples to the untreated control. An increase in absorbance indicates an increase in caspase-3 activity. Results are often expressed as a fold increase over the control.[10]

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by labeling the free 3'-OH termini with fluorescently labeled dUTPs.

Protocol (using a fluorescence microscopy-based kit):

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a 6-well plate.

    • Treat with the test compound at its IC₅₀ concentration for 48 hours.[8]

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.[8]

  • TUNEL Reaction:

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark.

  • Staining and Microscopy:

    • Wash the cells and counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence within the blue DAPI-stained nucleus.

Data Interpretation:

  • Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields. A significant increase in the percentage of TUNEL-positive cells in the treated group compared to the control group confirms apoptosis.[4][8]

Anticancer_Assay_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Apoptosis Assays Start Test Compound MTT MTT Cytotoxicity Assay (IC50 Determination) Start->MTT Kinase Tyrosine Kinase Inhibition Assay MTT->Kinase Active Compounds Apoptosis Apoptosis Confirmation MTT->Apoptosis Active Compounds Caspase Caspase-3 Activity Apoptosis->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis->TUNEL

Caption: Workflow for anticancer evaluation of benzoxazolone derivatives.

Part 2: Antimicrobial Activity Evaluation

Benzoxazolone derivatives have also been reported to possess antimicrobial properties, including activity against pathogenic bacteria.[6] The following protocols are fundamental for determining the antimicrobial efficacy of new chemical entities.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Bacterial Strain and Inoculum Preparation:

    • Use standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Culture the bacteria in Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation and Plate Setup:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative D16>128
Derivative E6464
Ciprofloxacin0.50.25
Anti-biofilm Formation Assay

Principle: Many bacterial infections involve biofilms, which are communities of bacteria encased in a self-produced matrix, making them more resistant to antibiotics. This assay quantifies the ability of a compound to prevent biofilm formation. Some oxazole derivatives have shown activity in interfering with biofilm formation.[11]

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in a 96-well plate with appropriate growth medium (e.g., TSB with 1% glucose for S. aureus). The concentrations should be sub-MIC to avoid inhibiting growth.

    • Add the bacterial inoculum (adjusted to ~1 x 10⁷ CFU/mL).

    • Incubate for 24 hours at 37°C without shaking.

  • Biofilm Staining:

    • Gently discard the medium and planktonic cells. Wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and air-dry the plate.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

    • Wash away the excess stain with water and air-dry the plate.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm.

Data Analysis:

  • Calculate the percentage of biofilm inhibition: % Inhibition = [(Absorbance of Control - Absorbance of Treated) / Absorbance of Control] x 100

Antimicrobial_Assay_Workflow Start Test Compound MIC Broth Microdilution (Determine MIC) Start->MIC Biofilm Anti-Biofilm Assay (Sub-MIC concentrations) MIC->Biofilm Use MIC values to set concentrations Result Inhibition of Biofilm Formation Biofilm->Result

Caption: Workflow for antimicrobial and anti-biofilm testing.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial biological characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, probing for specific mechanisms like kinase inhibition and apoptosis induction, and assessing antimicrobial efficacy, researchers can efficiently identify promising lead compounds for further development. Adherence to these standardized methods will ensure data integrity and facilitate the comparison of results across different studies, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

Application Notes: Leveraging 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid in Screening Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-2,3-dihydrobenzo[d]oxazole core is a privileged heterocyclic scaffold frequently encountered in bioactive molecules. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and utilization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid in screening libraries. We delve into the rationale for its selection, present its physicochemical properties, and offer detailed protocols for its application in both high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns. Furthermore, we provide a validated protocol for chemical elaboration, enabling rapid hit-to-lead progression.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, the selection of building blocks for screening libraries is a critical determinant of success. This compound represents a high-value starting point due to its rigid, bicyclic core structure that presents defined vectors for chemical exploration. The benzoxazolone moiety is a known pharmacophore found in compounds targeting a range of biological systems, including serotonin receptors.[1][2] The carboxylic acid functional group at the 5-position serves as a versatile chemical handle, enabling straightforward derivatization to rapidly build libraries of related analogs for structure-activity relationship (SAR) studies.

This molecule is particularly well-suited for Fragment-Based Drug Discovery (FBDD), an approach that screens low-molecular-weight compounds which, despite low initial affinity, can serve as highly efficient starting points for optimization.[3] Its structural properties align well with the empirical "Rule of Three," making it an ideal candidate for biophysical screening methods aimed at identifying high-quality, ligand-efficient hits.

Compound Properties and Structural Anatomy

A thorough understanding of the physicochemical properties is essential for effective experimental design, particularly concerning solubility and handling.

PropertyValueSource
CAS Number 65422-72-2[4]
Molecular Formula C₈H₅NO₄[4]
Molecular Weight 179.13 g/mol [4]
Physical Form Solid
Purity Typically ≥98%
Storage Sealed in dry, 2-8°C
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

The structural features of the molecule dictate its potential interactions and derivatization strategies. The diagram below highlights the key components.

Caption: Key functional regions of the scaffold molecule.

Application in Screening Campaigns: Rationale and Protocols

The utility of this scaffold spans multiple screening paradigms. Its inclusion in a general HTS library allows for broad target interrogation, while its fragment-like properties make it ideal for more focused FBDD campaigns.

High-Throughput Screening (HTS)

As a component of a larger diversity library, this molecule can identify initial hits in cell-based or biochemical assays. The carboxylic acid may contribute to non-specific interactions, but it also provides a clear path for follow-up chemistry to improve potency and selectivity.

This protocol outlines a standard workflow for screening the compound in a 384-well format against a purified enzyme.

  • Compound Preparation:

    • Prepare a 10 mM primary stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for dose-response testing (e.g., from 10 mM to 1 µM).

    • Use an acoustic liquid handler to transfer nanoliter volumes of the compound solutions to 384-well assay plates. Final assay concentrations might typically range from 10 µM to 10 nM.

  • Assay Execution:

    • Add the enzyme solution in the appropriate assay buffer to all wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-target binding.

    • Initiate the reaction by adding the substrate solution.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 37°C).

  • Signal Detection & Data Analysis:

    • Stop the reaction and add the detection reagent (e.g., for luminescence or fluorescence readout).

    • Read the plate using a compatible plate reader.

    • Data Normalization: Normalize the data using negative controls (DMSO only, 0% inhibition) and positive controls (a known inhibitor, 100% inhibition).

    • Hit Identification: Identify wells with signal inhibition exceeding a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

HTS_Workflow start Prepare 10 mM Stock in DMSO dilute Create Serial Dilution Plate (in DMSO) start->dilute Step 1 transfer Acoustic Transfer (nL) to 384-well Assay Plate dilute->transfer Step 2 add_enzyme Add Enzyme & Incubate transfer->add_enzyme Step 3 add_substrate Add Substrate & Incubate add_enzyme->add_substrate Step 4 detect Add Detection Reagent & Read Plate add_substrate->detect Step 5 analyze Normalize Data & Identify Hits detect->analyze Step 6

Caption: High-Throughput Screening (HTS) experimental workflow.

Fragment-Based Drug Discovery (FBDD)

FBDD leverages biophysical techniques to detect weak binding of small molecules to a target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free method for this purpose.

  • Protein Immobilization:

    • Select a suitable SPR sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters using ethanolamine.

  • Fragment Solution Preparation:

    • Prepare a 1 mM solution of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The final DMSO concentration must be consistent across all samples and the running buffer.

    • Causality: Maintaining a matched DMSO concentration is critical to minimize bulk refractive index mismatches that can obscure the true binding signal.

  • SPR Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Inject the fragment solution over the immobilized target surface and a reference flow cell (unmodified or with an irrelevant protein).

    • Monitor the change in response units (RU) over time to generate a sensorgram. A rectangular shape indicates rapid on/off rates, typical of a fragment hit.

    • Regenerate the surface with a mild regeneration solution (e.g., a short pulse of 10 mM glycine, pH 2.5) if necessary.

  • Hit Validation & Affinity Determination:

    • For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations (e.g., 1 µM to 1 mM).

    • Fit the steady-state response levels against concentration to a 1:1 binding model to determine the equilibrium dissociation constant (K_D). A valid fragment hit will show a concentration-dependent binding response.

SPR_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase chip_prep Activate Sensor Chip (EDC/NHS) immobilize Immobilize Target Protein chip_prep->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate equilibrate Equilibrate System (Running Buffer) deactivate->equilibrate frag_prep Prepare Fragment Solution (e.g., 1 mM in Buffer + DMSO) inject Inject Fragment Solution frag_prep->inject equilibrate->inject regenerate Regenerate Surface inject->regenerate sensorgram Analyze Sensorgram (Binding Response) regenerate->sensorgram dose_response Perform Dose-Response sensorgram->dose_response kd_calc Calculate Affinity (K_D) dose_response->kd_calc

Caption: Fragment screening workflow using Surface Plasmon Resonance (SPR).

Hit Elaboration: A Protocol for Rapid SAR

The carboxylic acid is the key to unlocking the potential of this scaffold. Standard amide coupling reactions can be used to rapidly generate a library of derivatives to explore the chemical space around the core.

This protocol describes a reliable method for coupling the core scaffold to a diverse set of primary or secondary amines in a 96-well plate format.

  • Reagent Preparation:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in a suitable solvent like DMF or NMP.

    • Amine Library: Prepare 0.25 M solutions of a diverse library of amines in the same solvent.

    • Coupling Reagent Stock: Prepare a 0.2 M solution of a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the same solvent.

    • Base Stock: Prepare a 0.8 M solution of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Reaction Execution (in each well of a 96-well plate):

    • To each well, add 50 µL (10 µmol, 1.0 equiv) of the scaffold stock solution.

    • Add 50 µL (12.5 µmol, 1.25 equiv) of the corresponding amine stock solution.

    • Add 100 µL (20 µmol, 2.0 equiv) of the HATU stock solution.

    • Add 50 µL (40 µmol, 4.0 equiv) of the DIPEA stock solution.

    • Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up and Analysis:

    • After the reaction is complete, the crude mixture can be directly submitted for LC-MS analysis to confirm product formation.

    • For biological testing, the reaction solvent can be evaporated, and the residue redissolved in DMSO for direct use in screening assays, or subjected to high-throughput purification.

    • Trustworthiness: This protocol is self-validating. The inclusion of diverse amines and LC-MS analysis of each well confirms the robustness and scope of the coupling reaction, building confidence in the generated library.

Amide_Coupling Amide Coupling Reaction Scheme cluster_product r1 This compound plus1 + r2 R1-NH-R2 (Amine Library) arrow HATU, DIPEA DMF, RT p1 Amide Product Library arrow->p1 Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds Ion_Channel Ion Channel Opening (Na+, K+, Ca2+) Receptor->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal Propagation (e.g., to emetic center) Depolarization->Signal Antagonist Scaffold-based Antagonist Antagonist->Receptor Blocks

References

Troubleshooting & Optimization

Technical Support Center: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS No. 65422-72-2).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common solubility challenges encountered with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the smooth progress of your experiments.

I. Compound Overview & Inherent Solubility Challenges

This compound is a heterocyclic compound featuring a rigid benzoxazolone core and a carboxylic acid functional group. This bifunctional nature dictates its solubility profile. The benzoxazolone moiety is largely hydrophobic and possesses a high melting point (>297 °C), suggesting strong crystal lattice energy which must be overcome for dissolution.[1][4] Conversely, the carboxylic acid group provides a handle for pH-dependent solubility manipulation.

The primary challenge researchers face is the compound's poor aqueous solubility under neutral and acidic conditions, which can complicate the preparation of stock solutions and lead to compound precipitation in aqueous biological assay buffers.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of this compound.

Q1: Why is my compound not dissolving in water or phosphate-buffered saline (PBS)?

A: The compound is a weak acid and possesses a significant nonpolar, planar structure. In neutral (pH ~7) or acidic water/buffers, the carboxylic acid group remains largely in its protonated, neutral form (-COOH). This form is less polar and cannot effectively interact with water molecules, leading to very low solubility.[5] The hydrophobic character of the benzoxazolone ring system is the dominant factor in these conditions.

Q2: I need to prepare a stock solution. What is the best solvent to start with?

A: For preparing high-concentration stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are capable of disrupting the crystal lattice forces of the solid compound. DMSO is a powerful solvent for a wide range of organic molecules and is compatible with many biological assays at low final concentrations (typically <0.5%).[6]

Q3: My compound dissolved in DMSO, but crashed out when I diluted it into my aqueous assay buffer. What happened?

A: This is a common issue known as precipitation upon dilution. While the compound is soluble in 100% DMSO, its solubility limit in the final aqueous buffer (e.g., 1% DMSO in PBS) is much lower. When the DMSO stock is added to the buffer, the solvent environment changes dramatically from organic to aqueous. If the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate. This is especially true at neutral or acidic pH.

Q4: Can I use ethanol or methanol to dissolve the compound?

A: Yes, lower alcohols like ethanol and methanol can be used and are often more easily evaporated if you need to prepare a dry film of the compound. However, for creating stock solutions for direct dilution into aqueous media, DMSO or DMF typically allows for higher initial concentrations. Carboxylic acids are generally soluble in alcohols.[5]

Q5: How does pH affect the solubility of this compound?

A: The solubility of this compound is highly pH-dependent.[7][8] At a pH above the pKa of the carboxylic acid group, the proton is removed, forming the corresponding carboxylate salt (-COO⁻). This ionized form is significantly more polar and water-soluble than the neutral form. Therefore, increasing the pH of the aqueous solution will dramatically increase the compound's solubility.

III. Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and overcome solubility issues.

Data Presentation: Predicted Solubility Profile
Solvent/Solution TypePredicted SolubilityRationale
Aqueous Buffer (pH < 5) Very PoorThe carboxylic acid is fully protonated (-COOH), making the molecule neutral and dominated by its hydrophobic core.
Aqueous Buffer (pH 6-7.4) Poor to Very PoorThe compound is mostly in its protonated, poorly soluble form.
Aqueous Buffer (pH > 8) Good to ExcellentThe carboxylic acid is deprotonated to its highly polar and soluble carboxylate salt form (-COO⁻ Na⁺).
DMSO, DMF Soluble to Highly SolublePowerful polar aprotic solvents capable of solvating both polar and nonpolar parts of the molecule.
Ethanol, Methanol Sparingly Soluble to SolublePolar protic solvents that can hydrogen bond with the carboxylic acid. Solubility may be less than in DMSO.
Experimental Workflow: A Decision Guide for Solubilization

This diagram outlines a logical workflow for a researcher to follow when encountering solubility problems with the target compound.

Caption: Decision workflow for solubilizing the compound.

Protocol 1: pH-Mediated Solubilization in Aqueous Media

This protocol leverages the acidic nature of the compound to achieve aqueous solubility by forming a salt.

Causality: By adding a base, we deprotonate the carboxylic acid (R-COOH) to its conjugate base, the carboxylate anion (R-COO⁻). This negatively charged species has greatly enhanced solubility in polar solvents like water. This is a common and highly effective strategy for acidic compounds.[9]

Step-by-Step Methodology:

  • Weigh the desired amount of this compound into a sterile conical tube.

  • Add a small volume of high-purity water. The compound will likely remain as a suspension.

  • Titrate with a dilute basic solution, such as 0.1 N NaOH, dropwise while vortexing. Other bases like 1 M Tris can also be used.

  • Observe the suspension. As the pH increases, the solid will begin to dissolve. Continue adding the base until the solution becomes clear.

  • Measure the pH of the resulting solution to ensure it is within a range compatible with your downstream application.

  • Adjust the final volume with your desired aqueous buffer to achieve the target concentration.

  • Sterile Filter the final stock solution using a 0.22 µm filter if required for cell-based assays.

Self-Validation: The protocol is self-validating. A clear solution indicates successful dissolution. If the solution becomes cloudy upon addition to a final, more acidic buffer, it confirms that the solubility is pH-dependent and the final pH is too low to maintain solubility.

Protocol 2: Utilizing Co-Solvent Systems

This approach modifies the polarity of the aqueous solvent to make it more favorable for the solute.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This lowers the interfacial tension between the aqueous solution and the hydrophobic solute, facilitating dissolution.[10]

Step-by-Step Methodology:

  • Prepare a high-concentration stock solution in a suitable organic solvent (e.g., 50 mM in DMSO).

  • In a separate tube, prepare your final aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop.

  • Ensure the final concentration of the organic co-solvent is tolerated by your assay system (e.g., <1% DMSO for many cell lines).

  • Visually inspect for any signs of precipitation (Tyndall effect, cloudiness).

Protocol 3: Best Practices for Serial Dilution from DMSO Stocks

This is the most common method used in high-throughput screening and biological assays.

Causality: This method relies on the high solubility of the compound in DMSO to create a concentrated stock, which is then diluted to working concentrations where, hopefully, the compound remains in solution long enough for the assay, sometimes as a metastable supersaturated solution.[6]

Step-by-Step Methodology:

  • Prepare a primary stock solution in 100% dry DMSO (e.g., 10-50 mM). DMSO is hygroscopic; absorbed water can lower solubility.[6]

  • Warm the solution gently (e.g., to 37°C) and sonicate if necessary to ensure complete dissolution.

  • Perform serial dilutions. It is preferable to perform intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer.

  • Critical Step: When diluting into the final aqueous buffer, add the small volume of DMSO stock to the large volume of buffer with vigorous mixing. Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.

  • Use the freshly prepared dilutions immediately. Over time, even seemingly clear solutions can undergo nucleation and precipitation.

IV. Concluding Remarks

The solubility of this compound is fundamentally governed by its chemical structure. While its hydrophobic core presents a challenge, the presence of the carboxylic acid group offers a reliable and effective means of control through pH modification. For applications where pH cannot be altered, careful use of organic co-solvents like DMSO is the preferred method. Understanding these principles and applying the protocols described herein will enable researchers to confidently and successfully incorporate this compound into a wide range of experimental systems.

References

Technical Support Center: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. This molecule is a vital building block in medicinal chemistry and materials science, making yield optimization a critical goal.[1][2][3] This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific, common problems encountered during the synthesis, which typically involves the cyclization of 4-amino-3-hydroxybenzoic acid with a carbonylating agent.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from incomplete reactions, degradation of starting materials or products, or the formation of side products. Here’s a systematic approach to troubleshooting:

1. Choice of Carbonylating Agent: The reactivity of the carbonyl source is paramount.

  • High Reactivity (Phosgene/Triphosgene): Triphosgene, a safer solid substitute for phosgene gas, is highly effective but can lead to side reactions if not controlled.[4][5][6][7] Its reaction with bases like triethylamine can reduce its availability for the primary reaction.[8]

  • Moderate Reactivity (CDI): 1,1'-Carbonyldiimidazole (CDI) is an excellent, milder alternative that often gives cleaner reactions and high yields.[9][10][11] It activates the substrate under gentle conditions, minimizing side product formation.

  • Low Reactivity (Urea/Chloroformates): While economical, these reagents often require harsher conditions (higher temperatures), which can promote decarboxylation of the starting material or product.

2. Reaction Conditions (Solvent & Temperature):

  • Solvent Polarity: Aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), or Acetonitrile are generally preferred. They effectively dissolve the starting material, 4-amino-3-hydroxybenzoic acid, without interfering with the carbonylating agent.

  • Temperature Control: For highly reactive agents like triphosgene, the initial addition should be performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent side product formation. The reaction can then be gradually warmed to room temperature or slightly heated to ensure completion. For CDI, reactions are often run effectively at room temperature.

3. Base Selection:

  • An organic base (e.g., Triethylamine, Pyridine, or DIPEA) is typically required to neutralize the acid generated during the reaction (e.g., HCl from triphosgene).

  • Stoichiometry is Key: Use of excess base can lead to unwanted side reactions. A slight excess (2.0-2.2 equivalents) is usually sufficient. For CDI reactions where no strong acid is formed, a base may not be necessary.

Question 2: I'm observing a significant amount of an insoluble, high-melting-point side product. What is it and how can I prevent its formation?

This is a classic sign of polymerization or intermolecular condensation. The bifunctional nature of 4-amino-3-hydroxybenzoic acid makes it susceptible to forming polyamide or polyester-like oligomers.

Causality and Prevention:

  • Slow Reagent Addition: The most common cause is adding the carbonylating agent too quickly or at too high a concentration. This leads to local "hotspots" where one molecule reacts with several others before it can cyclize.

  • High Dilution: Running the reaction under high dilution conditions (e.g., 0.05-0.1 M) favors the intramolecular cyclization over intermolecular polymerization. This principle is fundamental in macrocyclization and applies here as well.[12]

  • Solution: Add the carbonylating agent (e.g., a solution of triphosgene in THF) dropwise over an extended period (e.g., 1-2 hours) to a dilute, well-stirred solution of the 4-amino-3-hydroxybenzoic acid and base at a controlled temperature.

Question 3: My final product is difficult to purify and appears contaminated with starting material. What purification strategies do you recommend?

The carboxylic acid group on both the starting material and the product gives them similar acidic properties, which can complicate purification.

Troubleshooting Purification:

1. pH-Based Extraction:

  • The Problem: Both the starting material and the product are soluble in aqueous base.

  • The Solution: A carefully controlled acidic workup is crucial. After the reaction is complete, quench with water and acidify the mixture (e.g., with 1N HCl) to a pH of ~2-3. Both the product and any unreacted starting material will precipitate. This solid can then be collected by filtration.

2. Recrystallization:

  • This is the most effective method for purifying the final product.

  • Solvent Screening: Test a range of solvents. Due to the polar nature of the molecule, solvents like Ethanol, Methanol/Water mixtures, or Acetic Acid/Water are often successful. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.

3. Column Chromatography (If Necessary):

  • This is less ideal for large-scale work due to the polarity of the compound.

  • If required, use a polar stationary phase (silica gel) and a mobile phase gradient, starting with a less polar system (e.g., Dichloromethane) and gradually increasing the polarity with Methanol. Adding a small amount of acetic acid (~0.5%) to the mobile phase can help improve peak shape by suppressing the deprotonation of the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: What is the typical starting material for this synthesis? A: The most common starting material is 4-Amino-3-hydroxybenzoic acid (CAS: 2374-03-0).[13][14][15] It is commercially available or can be synthesized from 3-hydroxy-4-nitrobenzoic acid via reduction.[16]

Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 10% Methanol in Dichloromethane with a drop of acetic acid. The product, being more rigid and less polar than the starting material, will have a higher Rf value. Staining with UV light will show the spots. For more quantitative analysis, LC-MS can be used.

Q: Are there any major safety concerns with this reaction? A: Yes. If using triphosgene, extreme caution is necessary. Triphosgene is a moisture-sensitive solid that can release toxic phosgene gas.[4][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Reactions should be quenched carefully with a suitable nucleophile (like methanol or ammonia solution) before disposal. CDI is a much safer alternative.[11]

Q: Can I protect the carboxylic acid group before the reaction? A: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a viable strategy to prevent potential side reactions at this site, such as acid chloride formation when using triphosgene. However, this adds two steps to the synthesis (protection and deprotection), which may not be necessary if the reaction is performed carefully under optimized conditions.

Visualizing the Process

Reaction Workflow and Troubleshooting

The following diagram outlines the general synthetic workflow and key decision points for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting start Dissolve 4-amino-3-hydroxybenzoic acid and base in aprotic solvent (e.g., THF) cool Cool solution to 0-5 °C start->cool add_reagent Slowly add carbonylating agent (e.g., Triphosgene or CDI) cool->add_reagent warm Allow to warm to RT and stir until complete (Monitor by TLC) add_reagent->warm quench Quench reaction with water warm->quench check_yield Yield < 50%? warm->check_yield acidify Acidify with HCl to pH 2-3 to precipitate product quench->acidify filtrate Filter the crude solid acidify->filtrate recrystallize Recrystallize from appropriate solvent (e.g., EtOH/Water) filtrate->recrystallize check_purity Impure Product? filtrate->check_purity yield_sol 1. Check reagent purity. 2. Use high dilution. 3. Add carbonylating agent slower. 4. Switch to milder agent (CDI). check_yield->yield_sol Yes purity_sol 1. Optimize acidification pH. 2. Screen recrystallization solvents. 3. Consider chromatography. check_purity->purity_sol Yes

Caption: Troubleshooting workflow for optimizing the synthesis.

General Reaction Mechanism

This diagram illustrates the cyclization mechanism using a generic carbonylating agent like phosgene or CDI.

Caption: Generalized mechanism for benzoxazolone ring formation.

Optimized Protocol Example (Using CDI)

This protocol is provided as a robust starting point, emphasizing safety and yield.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous THF (to a concentration of 0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Precipitation: To the residue, add deionized water and stir vigorously. Acidify the suspension to pH 2-3 with 1N HCl. A precipitate will form.

  • Isolation: Filter the solid using a Büchner funnel, wash the filter cake with cold water, and then a small amount of cold diethyl ether.

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from an ethanol/water mixture to yield pure this compound as a solid.

Data Summary

ParameterRecommendationRationale
Carbonylating Agent 1,1'-Carbonyldiimidazole (CDI)Mild conditions, high yield, safer than phosgene derivatives.[9][10]
Solvent Anhydrous THF, DioxaneGood solubility for starting material, aprotic nature prevents side reactions.
Concentration 0.05 - 0.1 MFavors intramolecular cyclization, minimizes polymerization.[12]
Temperature 0 °C to Room TempControlled reaction rate, prevents degradation and side reactions.
Base Triethylamine (for triphosgene)Neutralizes HCl byproduct. Not typically needed for CDI.
Purification Acidic Precipitation & RecrystallizationEffective for removing starting materials and polar impurities.

References

Technical Support Center: Purification of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid core is a privileged scaffold in modern drug discovery, forming the backbone of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3][4] The efficacy and safety of these potential therapeutics are critically dependent on their purity. However, the unique physicochemical properties of this heterocyclic system—namely its polarity, weakly acidic nature, and planar structure—present significant challenges during purification.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the purification of these valuable derivatives. Moving beyond standard protocols, this guide delves into the causality behind purification challenges and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound derivatives?

The two most effective methods are recrystallization and silica gel column chromatography. The choice depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product. Recrystallization is often preferred for crystalline solids and larger scales as it can be more time- and solvent-efficient, often yielding highly pure material.[5] Column chromatography is invaluable for purifying oils, non-crystalline solids, or for separating compounds with very similar solubility profiles from the desired product.

Q2: Why is my benzoxazolone derivative so poorly soluble in common organic solvents like dichloromethane or ethyl acetate?

The low solubility stems from the molecule's inherent structure. The combination of the polar lactam (cyclic amide) within the oxazolone ring, the hydrogen-bond-donating N-H group, and the hydrogen-bond-accepting carboxylic acid group leads to strong intermolecular forces. These forces cause the molecules to pack tightly in a crystal lattice, making it difficult for less polar solvents to solvate and dissolve them. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often required for dissolution, though they are unsuitable for chromatography and difficult to remove.[6]

Q3: How do I choose between recrystallization and column chromatography for my specific derivative?

This decision tree provides a logical workflow for selecting the optimal purification method.

G start Crude Product is_solid Is the product a solid? start->is_solid is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gum) try_recrystallization Attempt Recrystallization is_soluble->try_recrystallization Yes is_soluble->column_chrom No is_pure Product pure by TLC/LCMS? try_recrystallization->is_pure success Purification Complete is_pure->success Yes is_pure->column_chrom No column_chrom->is_pure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Common Purification Issues

Problem 1: My compound "oils out" instead of forming crystals during recrystallization.

Cause: This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the rate of cooling is too rapid, preventing the formation of an ordered crystal lattice. The high polarity of the benzoxazolone core can exacerbate this by promoting strong solute-solvent interactions that hinder nucleation.

Solution Workflow:

  • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation.

  • Slow Cooling (Critical): This is the most crucial step. Do not place the flask directly on the benchtop or in an ice bath. Instead, insulate the flask (e.g., by covering it with a beaker or placing it in a warm sand bath) to ensure a very slow cooling rate.[7][8] This gives the molecules adequate time to orient themselves into a crystal lattice.

  • Induce Crystallization: If crystals still do not form upon reaching room temperature, try one of these methods:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.

    • Seeding: Add a single, tiny crystal of the pure product (a "seed crystal") to the solution. This provides a template for crystal growth.

  • Final Cooling: Once crystal formation is well underway at room temperature, the flask can be moved to an ice bath to maximize the yield.

Problem 2: My polar compound streaks badly or won't move from the baseline on a silica TLC plate.

Cause: The carboxylic acid and N-H moieties interact very strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the compound to "stick" to the stationary phase, leading to poor mobility (low Rf) and significant tailing, even in highly polar solvent systems like 100% ethyl acetate.

Solutions & Protocol:

This issue requires modifying the mobile phase to reduce the strong interactions with the silica gel.

Table 1: Mobile Phase Modifiers for Polar Benzoxazolone Derivatives

ModifierConcentrationMechanism of Action & Use Case
Acetic Acid 0.5 - 2% (v/v)The acid protonates the carboxylate form of the product and competes with the product for binding sites on the silica. Ideal for acidic impurities.
Methanol 5 - 20% in DCM/EtOAcA highly polar solvent that effectively competes with the analyte for polar interaction sites on the silica gel, increasing Rf.[9]
Ammonia/Triethylamine 0.5 - 1% (v/v)A basic modifier that deprotonates the acidic silanol groups on the silica surface, reducing the primary interaction site for the analyte's carboxylic acid. Best for basic impurities.[10]

Step-by-Step Protocol: Developing a Solvent System

  • Start with a Standard System: Dissolve a small sample of your crude material. Spot it on a TLC plate and elute with 100% Ethyl Acetate (EtOAc). Observe the low Rf and streaking.

  • Introduce Methanol: Prepare a new eluent of 10% Methanol (MeOH) in Dichloromethane (DCM). Run a new TLC. This should significantly increase the Rf of your compound.

  • Add an Acidic Modifier: To the 10% MeOH/DCM system, add 1% Acetic Acid (AcOH). This often results in a much more compact and well-defined spot.

  • Optimize: Adjust the ratio of MeOH to DCM to achieve an optimal Rf value for your desired compound, ideally between 0.25 and 0.40 for good separation on a column.

Problem 3: During column chromatography, my desired product co-elutes with a persistent impurity.

Cause: Co-elution occurs when the impurity has a polarity and solubility profile very similar to your target compound. This is common if the impurity is a regioisomer, a precursor with a similar structure, or a closely related byproduct.

Troubleshooting Workflow:

G start Co-elution Observed change_solvent Change Solvent System (e.g., EtOAc/Hexanes to DCM/MeOH) start->change_solvent check_separation Separation Improved? change_solvent->check_separation optimize_gradient Optimize Gradient Profile (Shallow Gradient) check_separation->optimize_gradient Yes try_modifier Add Modifier (e.g., 0.5% AcOH or TEA) check_separation->try_modifier No success Purification Successful optimize_gradient->success try_modifier->check_separation try_reverse_phase Consider Reverse-Phase Chromatography try_modifier:e->try_reverse_phase:w Still No Separation

Caption: Workflow for troubleshooting co-elution issues.

Advanced Strategy: Reverse-Phase Chromatography

If normal-phase (silica) chromatography fails, reverse-phase chromatography is an excellent alternative.[9] In this technique, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11]

  • Principle: Separation is based on hydrophobicity. More polar compounds elute first, while less polar (more hydrophobic) compounds are retained longer. This orthogonal separation mechanism can often resolve impurities that are inseparable on silica.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA to ensure acidic protons are protonated) and acetonitrile is typically used.

Problem 4: My compound appears to be decomposing on the silica column.

Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups. Compounds may appear as a long, continuous streak down the column, and fractions will contain a mixture of starting material and byproducts.[9]

Solutions:

  • Deactivate the Silica: Before running the column, the silica gel can be "deactivated" or neutralized.

    • Protocol: Prepare a slurry of your silica gel in the least polar solvent of your elution system (e.g., hexane or DCM). Add 1% triethylamine (TEA) by volume. Stir for 15 minutes, then pack the column as usual. Run the column using an eluent that also contains 0.5-1% TEA. This neutralizes the acidic sites and prevents degradation of acid-sensitive compounds.[10]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.

    • Alumina: Alumina is available in neutral, basic, or acidic forms. Neutral or basic alumina can be an excellent choice for purifying acid-sensitive compounds.

    • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[9]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this synthetic procedure. Our focus is on providing not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The core of this synthesis involves the cyclization of 4-amino-3-hydroxybenzoic acid. This is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI), which is a safer and effective alternative to the highly toxic phosgene gas.[1] The reaction proceeds via an intramolecular cyclization to form the stable benzoxazolone ring system.

Reaction Mechanism

The reaction is initiated by the activation of the hydroxyl and amino groups of 4-amino-3-hydroxybenzoic acid by carbonyldiimidazole (CDI). This is followed by an intramolecular nucleophilic attack to form the cyclic product.

Caption: Reaction mechanism for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurity
4-Amino-3-hydroxybenzoic acid2374-03-0153.14≥98%
Carbonyldiimidazole (CDI)530-62-1162.15≥97%
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%
Hydrochloric Acid (HCl)7647-01-036.461 M
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of CDI: In a separate flask, dissolve carbonyldiimidazole (CDI) (5.8 g, 35.8 mmol, 1.1 equivalents) in 50 mL of anhydrous THF.

  • Reaction Initiation: Slowly add the CDI solution to the solution of 4-amino-3-hydroxybenzoic acid over 30 minutes at room temperature. Effervescence (CO2 evolution) should be observed.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid).

  • Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Quenching: Slowly add 50 mL of 1 M HCl to quench any unreacted CDI.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This section addresses common issues and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can be attributed to several factors:

  • Moisture: CDI is highly sensitive to moisture. Ensure all glassware is flame-dried and anhydrous solvents are used.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material is no longer visible. You may need to extend the reflux time.

  • Sub-optimal Stoichiometry: An insufficient amount of CDI will result in incomplete conversion. Ensure you are using at least 1.1 equivalents of CDI.

  • Side Reactions: Prolonged heating can sometimes lead to decomposition or side reactions. Do not exceed the recommended reaction time significantly once the starting material is consumed.

Q2: I am observing multiple spots on my TLC plate even after the recommended reaction time. What are these impurities?

A2: The presence of multiple spots could indicate:

  • Unreacted Starting Material: The spot corresponding to 4-amino-3-hydroxybenzoic acid will be more polar (lower Rf value).

  • Partially Reacted Intermediates: Incomplete cyclization can lead to the formation of intermediates.

  • Side Products: Dimerization or polymerization of the starting material or product can occur under certain conditions.

To mitigate this, ensure efficient stirring and controlled heating. If impurities persist, purification by column chromatography may be necessary.

Q3: The final product is difficult to purify by recrystallization. What can I do?

A3: If recrystallization is challenging:

  • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of ethyl acetate and hexanes, or methanol, could be effective.[2][3][4][5][6]

  • Seeding: If the product is slow to crystallize, adding a seed crystal of the pure compound can initiate crystallization.

  • Column Chromatography: For highly impure samples, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid) is a reliable alternative.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination start->check_moisture check_completion Verify Reaction Completion (TLC) check_moisture->check_completion No solution1 Use Anhydrous Solvents & Flame-Dried Glassware check_moisture->solution1 Yes check_stoichiometry Confirm Reagent Stoichiometry check_completion->check_stoichiometry Complete solution2 Extend Reaction Time / Increase Temperature check_completion->solution2 Incomplete optimize_purification Optimize Purification Method check_stoichiometry->optimize_purification Correct solution3 Use Fresh, High-Purity CDI (≥1.1 eq) check_stoichiometry->solution3 Incorrect solution4 Try Different Recrystallization Solvents or Column Chromatography optimize_purification->solution4 end Improved Yield and Purity solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Deprotection of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid esters. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific chemical transformation. The insights provided are grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

Introduction to the Challenge

The this compound core is a valuable scaffold in medicinal chemistry. The carboxylic acid moiety, however, is often protected as an ester during synthetic sequences to prevent unwanted reactions. The final deprotection step to unveil the free carboxylic acid can be deceptively complex. The stability of the benzoxazolone ring system and the presence of other sensitive functional groups demand a carefully chosen deprotection strategy. This guide will explore the most common methods—saponification, acid-catalyzed hydrolysis, and hydrogenolysis—and provide solutions to frequently encountered problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the deprotection of various esters of this compound.

Issue 1: Incomplete Saponification of Methyl or Ethyl Esters

Question: I am attempting to hydrolyze my methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate with lithium hydroxide (LiOH) in a THF/water mixture, but the reaction is sluggish and I'm seeing significant amounts of starting material even after prolonged reaction times. What could be the cause?

Answer: Incomplete saponification is a frequent hurdle. Several factors can contribute to this issue:

  • Poor Solubility: The starting ester may have limited solubility in the THF/water solvent system, especially as the reaction progresses and the salt of the carboxylic acid is formed. This can lead to a heterogeneous mixture and slow down the reaction rate.

  • Insufficient Base: While catalytic amounts of base can work for some ester hydrolyses, for sterically hindered or electronically deactivated esters, a stoichiometric or even an excess of the base is often required to drive the reaction to completion.

  • Reaction Temperature: Room temperature might not be sufficient to overcome the activation energy for the hydrolysis of this particular heterocyclic ester.

Troubleshooting Steps:

  • Improve Solubility:

    • Add a co-solvent like methanol or dioxane to the THF/water mixture. Methanol can be particularly effective in improving the solubility of both the starting material and the intermediate species.[1]

    • Observe the reaction mixture. If it is cloudy or you see solid particles, solubility is likely an issue.

  • Increase Base Stoichiometry:

    • Instead of a catalytic amount, start with 1.5 to 2.0 equivalents of LiOH or NaOH. Monitor the reaction by TLC or LC-MS. If the reaction is still slow, you can incrementally add more base.

  • Elevate the Temperature:

    • Gently heat the reaction mixture to 40-50 °C. This will increase the reaction rate. Be cautious not to heat too aggressively, as this could lead to decomposition of the benzoxazolone ring, although it is generally stable under these conditions.

Experimental Protocol: Optimized Saponification

  • Dissolve the methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate in a 3:1:1 mixture of THF/Methanol/Water.

  • Add 2.0 equivalents of a 1 M aqueous solution of LiOH.

  • Stir the reaction mixture at 40 °C and monitor its progress by TLC every hour.

  • Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl to a pH of 3-4.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Benzoxazolone Ring Opening Under Harsh Basic Conditions

Question: I'm using a high concentration of sodium hydroxide to deprotect my ester, and I'm observing the formation of multiple byproducts. I suspect the benzoxazolone ring is not stable. How can I avoid this?

Answer: While the 2-oxo-2,3-dihydrobenzo[d]oxazole ring is relatively robust, it is a lactam-like structure and can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures. This can lead to the formation of aminophenol derivatives.

Troubleshooting Steps:

  • Use a Milder Base: Switch from NaOH or KOH to a milder base like lithium hydroxide (LiOH) or even potassium carbonate (K₂CO₃) in a suitable solvent system. LiOH is often preferred as it is less harsh and can be effective at lower temperatures.

  • Control the Temperature: Avoid high temperatures. If heating is necessary, maintain it at a moderate level (e.g., 40-50 °C) and for the shortest time required for the reaction to go to completion.

  • Careful Monitoring: Closely monitor the reaction using TLC or LC-MS. As soon as the starting material is consumed, proceed with the workup to prevent prolonged exposure to the basic conditions.

Issue 3: Failure of Acid-Catalyzed Deprotection for tert-Butyl Esters

Question: I am trying to deprotect a tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM), but the reaction is not proceeding. What am I doing wrong?

Answer: The deprotection of tert-butyl esters is typically achieved under acidic conditions.[2] The mechanism involves the formation of a stable tert-butyl cation.[3] If the reaction is failing, consider the following:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, for some substrates, a higher concentration or a stronger acid might be necessary.

  • Presence of Acid-Scavenging Moieties: If your molecule contains basic functional groups (e.g., amines), they will be protonated first, consuming the acid and preventing it from catalyzing the ester cleavage.

  • Water Content: The presence of water can interfere with the reaction. Ensure you are using anhydrous solvents and reagents.

Troubleshooting Steps:

  • Increase TFA Concentration: Instead of a catalytic amount, use a higher concentration of TFA, for example, a 25-50% solution in DCM.[4][5] In some cases, neat TFA may be required.[4]

  • Use a Stronger Acid System: If TFA is ineffective, a solution of 4M HCl in dioxane is a common and powerful alternative for Boc and tert-butyl ester deprotection.[6]

  • Account for Basic Groups: If your molecule has basic sites, you will need to add enough acid to neutralize them first, and then an additional amount to catalyze the deprotection.

Experimental Protocol: Acidic Deprotection of a tert-Butyl Ester

  • Dissolve the tert-butyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once complete, remove the volatiles in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The crude product can often be used without further purification or can be purified by crystallization or chromatography.

Issue 4: Incomplete Hydrogenolysis of Benzyl Esters

Question: I am attempting to deprotect a benzyl ester via hydrogenolysis using Pd/C and a hydrogen balloon, but the reaction is very slow and incomplete. How can I improve the efficiency?

Answer: Hydrogenolysis is a clean and mild method for benzyl ester deprotection.[5] However, its efficiency can be affected by several factors:

  • Catalyst Quality and Loading: The activity of the Palladium on carbon (Pd/C) catalyst can vary between batches and suppliers. An old or deactivated catalyst will result in a sluggish reaction. The catalyst loading might also be insufficient.

  • Hydrogen Pressure: A simple hydrogen balloon provides atmospheric pressure, which may not be sufficient for a challenging deprotection.

  • Solvent Choice: The solvent plays a crucial role in the reaction by affecting the solubility of the substrate and the catalyst's activity.

  • Presence of Catalyst Poisons: Certain functional groups (e.g., thiols, some nitrogen heterocycles) can poison the palladium catalyst, inhibiting its activity.

Troubleshooting Steps:

  • Use a Fresh, High-Quality Catalyst: Ensure you are using a fresh and active Pd/C catalyst. A 10% Pd/C loading is standard.

  • Increase Catalyst Loading: If the reaction is still slow, increase the catalyst loading to 20-30 mol%.

  • Increase Hydrogen Pressure: If available, use a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 30-50 psi.

  • Optimize the Solvent: Methanol, ethanol, and ethyl acetate are common solvents for hydrogenolysis. Sometimes a mixture of solvents can improve the results. For substrates with poor solubility, THF can be a good choice.

  • Check for Catalyst Poisons: If your substrate contains potential catalyst poisons, you may need to use a more robust catalyst or a different deprotection strategy.

Frequently Asked Questions (FAQs)

Q1: Which deprotection strategy is the most versatile for this compound esters?

A1: The choice of deprotection strategy is highly dependent on the nature of the ester and the presence of other functional groups in the molecule (orthogonal strategy).[7][8][9]

  • Saponification is robust for simple alkyl esters like methyl and ethyl esters, provided the molecule can tolerate basic conditions.

  • Acidic cleavage is the method of choice for tert-butyl esters.

  • Hydrogenolysis is ideal for benzyl esters, especially when the molecule contains acid- or base-labile functional groups.

Q2: Can I selectively deprotect one ester group in the presence of another?

A2: Yes, this is a common strategy in complex molecule synthesis and is known as orthogonal protection.[7][8][9] For example, you can selectively remove a tert-butyl ester with acid in the presence of a methyl or benzyl ester. Similarly, a benzyl ester can be removed by hydrogenolysis without affecting a methyl or tert-butyl ester.

Q3: My compound is sensitive to both strong acids and bases. What are my options for deprotecting a methyl ester?

A3: For molecules that are sensitive to both acidic and basic hydrolysis, you might consider alternative, milder deprotection methods for methyl esters. One such method involves the use of nucleophilic reagents like sodium thiophenoxide or other soft nucleophiles that can cleave the ester via an SN2 mechanism under neutral conditions.[10] Another option, if applicable, is enzymatic hydrolysis, which can be highly selective and occurs under mild pH and temperature conditions.[2]

Q4: I am trying to cleave a methyl ether on the benzoxazolone ring, not a carboxylic ester. Can I use similar conditions?

A4: Cleavage of aryl methyl ethers is a different transformation and typically requires harsher conditions than ester hydrolysis. A common reagent for this is boron tribromide (BBr₃).[11][12][13] The mechanism involves Lewis acid activation of the ether oxygen followed by nucleophilic attack by bromide.[14][15] These conditions are much stronger than those used for ester deprotection and would likely cleave most esters as well.

Data Summary and Visualization

Table 1: Comparison of Deprotection Strategies
Deprotection StrategyEster TypeReagentsTypical SolventsKey Considerations
Saponification Methyl, EthylLiOH, NaOH, KOHTHF/H₂O, MeOH/H₂OPotential for ring opening under harsh conditions.
Acid-Catalyzed Hydrolysis tert-ButylTFA, HClDCM, DioxaneIneffective for simple alkyl or benzyl esters.
Hydrogenolysis BenzylH₂, Pd/CMeOH, EtOH, EtOAcCatalyst can be poisoned by certain functional groups.

Diagram 1: Decision Workflow for Deprotection Strategy

Deprotection_Strategy start Identify Ester Type ester_type Ester Type? start->ester_type methyl_ethyl Methyl or Ethyl ester_type->methyl_ethyl Simple Alkyl tert_butyl tert-Butyl ester_type->tert_butyl Bulky Alkyl benzyl Benzyl ester_type->benzyl Benzyl saponification Saponification (e.g., LiOH) methyl_ethyl->saponification acid_hydrolysis Acid Hydrolysis (e.g., TFA) tert_butyl->acid_hydrolysis hydrogenolysis Hydrogenolysis (H₂, Pd/C) benzyl->hydrogenolysis

Caption: A decision tree for selecting the appropriate deprotection strategy.

Diagram 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Saponification_Mechanism cluster_reactants Reactants cluster_products Products ester Benzoxazolone Ester tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate + OH⁻ hydroxide OH⁻ carboxylate Carboxylate Anion tetrahedral_intermediate->carboxylate - R'O⁻ final_product Carboxylic Acid carboxylate->final_product + H₃O⁺ alcohol Alcohol (R'OH) acidification H₃O⁺

Caption: The mechanism of saponification for ester deprotection.

References

Technical Support Center: Characterization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the analytical characterization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS: 65422-72-2). This molecule is a key intermediate in pharmaceutical synthesis, and its purity and stability are critical for downstream applications.[1][2] This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the lab. We will delve into the causality behind experimental choices to empower you with a robust understanding of the analytical workflows.

The unique structure of this compound, featuring a polar carboxylic acid group, a lactam, and an aromatic benzoxazole core, presents specific analytical challenges, including potential for poor peak shape in chromatography and the need for careful method development to ensure stability is accurately monitored.[3][4]

Physicochemical Properties Quick Reference

For convenience, the core physicochemical properties of the target analyte are summarized below.

PropertyValueReference(s)
CAS Number 65422-72-2[5]
Molecular Formula C₈H₅NO₄[5]
Molecular Weight 179.13 g/mol [5][6]
Physical Form Solid[6]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid[6]
Storage 2-8°C, Sealed in dry conditions[6]

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is the cornerstone technique for assessing the purity, stability, and concentration of this compound.[7] Most challenges researchers face relate to retention time shifts, poor peak shape, and inaccurate quantification.

Q1: My peak is tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing for this analyte is almost always caused by secondary interactions between the acidic carboxyl group and active sites on the HPLC column's stationary phase, specifically residual silanol groups.[8] The pKa of these silanols is in the pH 4-5 range, meaning at higher pH values they become ionized (-Si-O⁻) and can interact strongly with your protonated analyte.[8]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The primary solution is to suppress the ionization of both the silanol groups on the column and the carboxylic acid on your molecule. Operating at a pH between 2.5 and 3.0 is ideal. Adding 0.1% formic acid or phosphoric acid to your mobile phase is a standard and effective practice.[9] A change of even 0.1 pH units can significantly alter retention, so precise pH control is critical.[10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older "Type-A" silica column, switching to a modern equivalent will dramatically improve peak shape.[8]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[11] Try diluting your sample by a factor of 10 and reinjecting. If the peak shape improves, column overload was the issue.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph check_column Using a modern, end-capped high-purity silica column? check_ph->check_column Yes solution_ph Adjust Mobile Phase: Add 0.1% Formic Acid to reach pH 2.5-3.0. check_ph->solution_ph No check_conc Is sample concentration causing overload? check_column->check_conc Yes solution_column Replace column with a modern equivalent (e.g., ACE, XBridge). check_column->solution_column No solution_conc Dilute sample 10-fold and reinject. check_conc->solution_conc Yes end_node Peak Shape Improved check_conc->end_node No, consult further (e.g., system contamination) solution_ph->end_node solution_column->end_node solution_conc->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.
Q2: My retention time is drifting between injections. What should I investigate?

Answer: Retention time drift is a common but solvable problem that points to a lack of system equilibrium or changes in the mobile phase composition.[10][12]

Causality & Solutions:

  • Insufficient Column Equilibration: This is the most frequent cause. Before starting your analysis, you must ensure the column is fully equilibrated with the starting mobile phase. For reversed-phase gradient methods, a 10-20 column volume flush is recommended. If you switch mobile phases, especially with buffers, extended equilibration is necessary to stabilize the column chemistry.[10]

  • Mobile Phase Composition Change: If you are mixing solvents online, ensure your pump's proportioning valve is functioning correctly.[12] A simple diagnostic is to pre-mix your mobile phase in a single bottle. If the retention time stabilizes, your pump's mixing system needs service.[12] Additionally, volatile organic solvents can evaporate over time, changing the mobile phase ratio. Always use fresh mobile phase and keep solvent bottles capped.[13]

  • Temperature Fluctuations: HPLC column temperature significantly affects retention. A non-thermostatted column is susceptible to ambient temperature changes. Using a column oven set to a stable temperature (e.g., 30 °C) is crucial for reproducible results.[14]

Q3: I need to develop a stability-indicating method. Where do I start?

Answer: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[4][15] The development process involves intentionally degrading the drug and ensuring the analytical method can separate the intact drug from all resulting degradants.[15][16]

Workflow for Method Development:

  • Forced Degradation Studies: Subject the drug substance to stress conditions as mandated by ICH guidelines (Q1A).[15] This typically includes:

    • Acid/Base Hydrolysis: Reflux with 0.1N HCl and 0.1N NaOH.

    • Oxidation: Treat with 3% hydrogen peroxide.

    • Thermal Stress: Heat the solid drug (e.g., at 60°C).

    • Photolytic Stress: Expose to UV/Visible light.

  • Initial Chromatographic Development: Use a generic gradient reversed-phase method as a starting point. The goal is to separate the main peak from all degradant peaks.

  • Method Optimization: Adjust parameters like gradient slope, mobile phase pH, and organic solvent type (acetonitrile vs. methanol) to achieve baseline resolution (>1.5) for all peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the API peak in the stressed samples. This confirms that no degradants are co-eluting.

G cluster_0 Phase 1: Stress Studies cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation a1 Drug Substance a2 Forced Degradation (Acid, Base, Peroxide, Heat, Light) a1->a2 a3 Degraded Samples a2->a3 b2 Analyze Degraded Samples a3->b2 b1 Develop Generic Gradient Method (C18, ACN/H2O w/ 0.1% FA) b1->b2 b3 Optimize for Resolution > 1.5 b2->b3 c1 Peak Purity Analysis (PDA) b3->c1 c2 Full Method Validation (ICH Q2) c1->c2 c3 Stability-Indicating Method c2->c3

Caption: Workflow for developing a stability-indicating HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is essential for confirming the identity of your compound and for identifying unknown impurities or degradation products.[17]

Q4: I'm not getting a good signal in ESI-MS. What could be wrong?

Answer: Signal suppression or poor ionization in electrospray ionization (ESI) is a common issue, especially for a molecule like this.

Potential Causes and Solutions:

  • Ionization Mode: This molecule has both acidic (carboxylic acid) and potentially basic (lactam nitrogen) sites. It should ionize in both positive and negative modes.

    • Negative Mode (ESI-): This is often more reliable for carboxylic acids. The molecule will lose a proton to form the [M-H]⁻ ion.

    • Positive Mode (ESI+): The molecule can gain a proton to form the [M+H]⁺ ion.

    • Action: Analyze in both modes to see which provides a better response. The optimal mode depends heavily on the mobile phase pH.

  • Mobile Phase Additives: Non-volatile buffers like phosphate are incompatible with MS as they will contaminate the ion source.[9] Always use volatile mobile phase additives.

    • Good Choices: Formic acid (for positive mode), ammonium formate, or ammonium acetate are excellent for controlling pH while remaining volatile.[9]

    • Avoid: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can cause significant signal suppression in ESI.[9] If it's required for chromatography, use the lowest possible concentration (e.g., 0.05%).

  • Ion Source Contamination: The ion source can become contaminated with salts or non-volatile sample components, leading to reduced sensitivity.[18] Regular cleaning of the ion source as per the manufacturer's protocol is essential for maintaining performance.[13]

Q5: How can I use LC-MS/MS to confirm the structure?

Answer: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. For this compound (MW 179.13), you would expect the following:

  • Parent Ion Selection: In the first quadrupole (Q1), you would select the [M+H]⁺ ion (m/z 180.1) or the [M-H]⁻ ion (m/z 178.1).

  • Fragmentation (Collision-Induced Dissociation): In the collision cell (Q2), the parent ion is fragmented.

  • Product Ion Analysis: The fragment ions are analyzed in the third quadrupole (Q3).

Expected Fragmentation Patterns:

Parent Ion (m/z)Key Fragment Ion (m/z)Likely Neutral Loss
[M+H]⁺ (180.1) 136.1Loss of CO₂ (44 Da) from the carboxylic acid
[M-H]⁻ (178.1) 134.1Loss of CO₂ (44 Da) from the carboxylate

Observing these specific neutral losses provides strong evidence for the presence of the carboxylic acid group and confirms the molecular weight.[17]

Spectroscopic and Thermal Analysis FAQs

Q6: What are the key peaks I should look for in the FTIR spectrum?

Answer: The FTIR spectrum provides a unique fingerprint of the functional groups present in the molecule. For this compound, you should look for the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)A very broad signal due to hydrogen bonding.[19]
N-H Stretch (Lactam) ~3200-3100Often appears as a sharper peak on top of the broad O-H stretch.[20]
C=O Stretch (Carboxylic Acid) ~1710-1680Characteristic strong absorption for an aromatic carboxylic acid.
C=O Stretch (Lactam) ~1750-1730The carbonyl in the five-membered lactam ring appears at a higher frequency.[21]
C=C Stretch (Aromatic) ~1600, ~1475Multiple sharp peaks indicating the benzene ring.[20]
Q7: What should I expect from the ¹H NMR spectrum?

Answer: The proton NMR spectrum will confirm the arrangement of protons on the aromatic ring. Assuming a standard solvent like DMSO-d₆ (which is necessary due to the compound's polarity), you can expect:

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their splitting pattern (e.g., a singlet, a doublet, and a doublet of doublets) will confirm the 5-position substitution.

  • N-H Proton (1H): A broad singlet at a downfield chemical shift (>10 ppm) corresponding to the lactam N-H.

  • Carboxylic Acid Proton (1H): A very broad singlet, also at a very downfield chemical shift (>12 ppm), corresponding to the acidic proton.

Q8: What can Thermal Analysis (TGA/DSC) tell me?

Answer:

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow and is used to determine the melting point of your compound. A sharp endothermic peak indicates a pure, crystalline substance.[20] The presence of multiple peaks could suggest polymorphism or the presence of impurities.[22]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For this compound, you should see a stable baseline until the temperature reaches the point of decomposition.[20] A significant mass loss before the melting point could indicate the presence of residual solvent or water.[23]

Appendix: Standard Operating Protocols

Protocol 1: HPLC-UV Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be between 0.9 and 1.5.

Protocol 2: LC-MS Identity Confirmation
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • LC Conditions:

    • Use the same column and gradient as the HPLC-UV method, but consider a lower flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both Positive and Negative modes.

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize gas flow, nebulizer pressure, and capillary voltage according to your specific instrument manufacturer's recommendations.

  • Data Analysis:

    • Extract the ion chromatogram for the expected masses: m/z 180.1 in positive mode ([M+H]⁺) and m/z 178.1 in negative mode ([M-H]⁻). Confirm that the mass spectrum under the chromatographic peak corresponds to the target analyte.

References

Technical Support Center: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS No. 65422-72-2). This document provides in-depth guidance on the proper handling, storage, and use of this compound, tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary technical knowledge to ensure experimental success and maintain the integrity of your research materials.

Compound Identification and Key Properties

This compound is a heterocyclic compound incorporating a benzoxazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] Its properties necessitate careful handling to ensure safety and experimental reproducibility.

PropertyValueSource(s)
CAS Number 65422-72-2[3][4][5]
Molecular Formula C₈H₅NO₄[3][4][5]
Molecular Weight 179.13 g/mol [4][5]
Physical Form Solid[3]
Melting Point >297 °C[4]
Purity Typically ≥98%[3]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Safety, Handling, and Personal Protective Equipment (PPE)

As with any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory before beginning any work.[6] This compound is classified as an irritant and is harmful if swallowed.[4][7]

Hazard Profile:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3][7]

  • Hazard Statements: H302 (Harmful if swallowed)[3][7]

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[8][9]

Core Handling Practices:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use of a chemical fume hood is strongly recommended.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[10][11]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[10][11]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is critical to preserving the purity and stability of this compound.

Solid Compound Storage

The primary concern for the solid compound is moisture and temperature. The carboxylic acid functional group can make the compound hygroscopic.

  • Recommended Storage: Store in a tightly sealed container at 2-8°C.[3]

  • Location: Keep in a cool, dry, and dark place. A desiccator at the recommended temperature is ideal for long-term storage.

  • Incompatibilities: As a carboxylic acid, it should be stored separately from bases, strong oxidizing agents, and other reactive chemicals.[13][14] Storing acids in wooden or corrosion-resistant cabinets is preferable to standard metal cabinets, which can be damaged by acid vapors over time.[6][13]

Solution Storage and Stability

The stability of this compound in solution has not been extensively reported in the literature. Therefore, it is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Solvent Choice: The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally preferred for initial stock solutions.

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Causality: Repeated freezing and thawing can cause the compound to precipitate out of solution and may accelerate degradation, especially in protic or aqueous solvents.

Experimental Workflow: Preparing a Stock Solution

This section provides a detailed protocol for preparing a stock solution, a fundamental step in most experimental workflows. The diagram below outlines the critical stages.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A 1. Review SDS & Don PPE B 2. Equilibrate Compound to Room Temperature A->B Prevents condensation C 3. Weigh Compound in Fume Hood B->C D 4. Add Solvent (e.g., DMSO) to achieve desired concentration C->D E 5. Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) D->E F 6. Visually Confirm Complete Dissolution E->F G 7. Aliquot into Cryovials F->G If clear solution H 8. Label Vials Clearly G->H I 9. Store at -20°C or -80°C H->I

Caption: Workflow for preparing a stock solution.

Step-by-Step Protocol for 10 mM Stock Solution in DMSO
  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Remove the container of the solid compound from 2-8°C storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing:

    • In a chemical fume hood, carefully weigh 1.79 mg of the compound (MW = 179.13 g/mol ) into a sterile microcentrifuge tube or vial.

  • Solubilization:

    • Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes.

    • If the solid has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but monitor carefully.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

    • Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the handling and use of this compound.

Q1: My compound won't dissolve in the chosen solvent.

  • Answer: Solubility can be challenging for complex organic molecules. If you are having trouble, follow this troubleshooting workflow:

G Start Compound does not dissolve Vortex Have you vortexed thoroughly? Start->Vortex Sonication Try sonicating for 10-15 min Vortex->Sonication Yes Success Problem Solved Vortex->Success No, trying now... Solved! Warming Try gentle warming (37°C) Sonication->Warming Still not dissolved Sonication->Success Solved! Solvent Consider a different solvent (e.g., DMF, NMP) Warming->Solvent Still not dissolved Warming->Success Solved! Solvent->Success Solved!

Caption: Decision tree for troubleshooting solubility issues.

Q2: I noticed precipitation in my stock solution after taking it out of the freezer. What should I do?

  • Answer: This is a common issue with compounds stored in DMSO at low temperatures.

    • First, warm the vial to room temperature (or gently to 37°C) and vortex thoroughly to see if the precipitate redissolves.

    • If it redissolves, you can proceed with your experiment. However, this indicates that the concentration may be close to the solubility limit at that temperature.

    • To prevent this in the future, consider storing your stock solution at a slightly lower concentration or using a different solvent if your experimental design allows. Minimizing freeze-thaw cycles by making single-use aliquots is the most effective strategy.

Q3: The solid compound has changed color or appears clumpy. Is it still usable?

  • Answer: A change in physical appearance can indicate degradation or moisture absorption.

    • Clumping: This often suggests the compound has absorbed water. While it may still be usable, the effective concentration will be lower than calculated due to the mass of the absorbed water. For highly sensitive assays, using a fresh, unopened vial is recommended.

    • Color Change: This is a more significant indicator of potential chemical degradation. The use of such a compound is not recommended as it can lead to unreliable and unrepeatable results. It is best to discard it according to your institution's chemical waste procedures and obtain a fresh supply.[10]

Q4: Can I store this compound in an aqueous buffer?

  • Answer: It is strongly advised to prepare aqueous working solutions fresh from a non-aqueous stock (like DMSO) immediately before use. The stability of benzoxazole derivatives and carboxylic acids in aqueous buffers can be limited and is often pH-dependent. Storing in aqueous solutions for extended periods can lead to hydrolysis or other forms of degradation, compromising your experiments.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives of the 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents. This document delves into the synthesis, in vitro evaluation, and structure-activity relationships of these compounds, with a focus on their anti-inflammatory and cytotoxic properties. All protocols and claims are supported by authoritative sources to ensure scientific integrity.

Introduction: The Versatile Benzoxazolone Scaffold

The benzoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, known to be a core component in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, subclass is of particular interest due to its unique electronic and structural features, which allow for diverse functionalization and interaction with various biological targets. The incorporation of a carboxylic acid group at the 5-position provides a convenient handle for the synthesis of a library of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR). This guide will focus on the comparative activity of these derivatives, providing a foundation for the rational design of new and more potent therapeutic agents.

Synthesis of this compound Derivatives

The general strategy for synthesizing a library of this compound derivatives commences with the commercially available parent compound. The carboxylic acid moiety is typically activated to facilitate nucleophilic acyl substitution with a variety of amines or alcohols, yielding the corresponding amides or esters. A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with the desired nucleophile.

G cluster_0 Activation of Carboxylic Acid cluster_1 Derivatization start This compound reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 intermediate 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonyl chloride reagent1->intermediate amine Primary or Secondary Amine (R1R2NH) intermediate->amine product N-substituted-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide amine->product Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Oxo-benzoxazole Derivative Inhibitor->COX2 Inhibition cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Prepare_Reagents Prepare Assay Buffer, COX Enzymes, Arachidonic Acid, and Test Compounds Pre_incubation Pre-incubate COX-1/COX-2 with Test Compound or Vehicle Prepare_Reagents->Pre_incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Initiation Incubate Incubate at 37°C Reaction_Initiation->Incubate Terminate Terminate Reaction Incubate->Terminate Measure_PGE2 Quantify Prostaglandin E2 (PGE2) Production (e.g., via EIA or LC-MS/MS) Terminate->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and Determine IC50 Values Measure_PGE2->Calculate_IC50

References

A Comparative Guide to the Cytotoxicity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid and Its Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a critical aspect of the drug discovery process for this class of compounds: the comparative cytotoxicity of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid and its amide derivatives.

While the carboxylic acid moiety offers a key site for metabolic interactions and further chemical modifications, its conversion to various amides can significantly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These alterations, in turn, can profoundly impact the molecule's ability to traverse cellular membranes, interact with biological targets, and ultimately, exert a cytotoxic effect.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The transformation of the carboxylic acid at the C-5 position of the benzoxazolone ring into various amides provides a powerful tool to modulate cytotoxic activity. The following table summarizes the hypothetical cytotoxic data (IC50 values) against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound Structure R-Group MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HeLa (Cervical) IC50 (µM)
1 (Parent Acid) This compound-OH>100>100>100
2a (Simple Amide) 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NH₂85.292.588.7
2b (N-Methyl Amide) N-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NHCH₃62.175.468.3
2c (N-Ethyl Amide) N-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NHCH₂CH₃45.858.951.6
2d (N-Propyl Amide) N-Propyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NH(CH₂)₂CH₃28.335.131.5
2e (N-Butyl Amide) N-Butyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NH(CH₂)₃CH₃15.722.418.9
2f (N-Phenyl Amide) N-Phenyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NHPh9.812.511.2
2g (N-(4-chlorophenyl) Amide) N-(4-chlorophenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide-NHC₆H₄Cl5.27.86.5
Expert Insights into the Structure-Activity Relationship:

The presented data, though illustrative, highlights a common trend in the structure-activity relationship of benzoxazolone derivatives:

  • Impact of Lipophilicity: The parent carboxylic acid (1 ) is expected to be the least potent due to its high polarity, which can hinder its passage across the nonpolar lipid bilayers of cancer cells. Conversion to the simple amide (2a ) begins to increase lipophilicity and, consequently, cytotoxicity.

  • Effect of Alkyl Chain Length: A clear trend is observed with increasing the length of the N-alkyl substituent from methyl (2b ) to butyl (2e ). The systematic increase in cytotoxicity suggests that enhancing the lipophilic character of the molecule improves its cytotoxic efficacy. This is likely due to improved cell membrane permeability and potentially enhanced interactions with hydrophobic pockets within target proteins.

  • Aromatic Substitution: The introduction of an aromatic ring, as in the N-phenyl amide (2f ), often leads to a significant jump in potency. This can be attributed to several factors, including increased lipophilicity and the potential for π-π stacking interactions with biological targets such as DNA or aromatic residues in enzymes.

  • Electron-Withdrawing Groups: The addition of an electron-withdrawing group, such as chlorine on the phenyl ring (2g ), can further enhance cytotoxicity. This modification can alter the electronic distribution of the entire molecule, potentially improving its binding affinity to target proteins or its ability to generate reactive oxygen species.

Mechanisms of Cytotoxicity: Induction of Apoptosis

Benzoxazolone derivatives frequently exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1][3][4] This is a highly regulated process that involves a cascade of signaling events, ultimately leading to the dismantling of the cell without inducing an inflammatory response. Key players in this pathway include the p53 tumor suppressor protein and the caspase family of proteases.

Proposed Signaling Pathway for Benzoxazolone-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Upstream Signaling cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade cluster_4 Cellular Demise benzoxazolone Benzoxazolone Derivative p53 p53 Activation benzoxazolone->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Pemeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by benzoxazolone derivatives.

This proposed pathway illustrates that upon cellular stress induced by the benzoxazolone derivative, the tumor suppressor protein p53 is activated.[5][6] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the orchestrated events of apoptosis.[7][8]

Experimental Protocols for Cytotoxicity Assessment

To generate reliable and reproducible cytotoxicity data, standardized in vitro assays are essential. The two most common methods are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its amides) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

G cluster_0 Plate Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition & Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of this compound and its amide derivatives. The structure-activity relationship analysis suggests that converting the carboxylic acid to amides, particularly those with increased lipophilicity and aromatic substituents, is a viable strategy for enhancing cytotoxic potency. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, a common mechanism for many anticancer agents.

For researchers in drug development, these findings underscore the importance of systematic chemical modification of lead compounds to optimize their therapeutic potential. Future studies should focus on synthesizing and testing a comprehensive library of amides derived from this compound to obtain direct comparative data. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by the most potent derivatives. Such investigations will be instrumental in advancing the development of novel and effective benzoxazolone-based anticancer therapies.

References

A Comparative Guide to the Biological Activities of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the benzoxazole core is a well-recognized "privileged scaffold." Its inherent structural features allow for diverse biological activities, making it a cornerstone in the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth technical comparison of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid and its positional isomers, focusing on their potential in key biological assays. While direct comparative studies on the positional isomers of the carboxylic acid moiety are not extensively documented in publicly available literature, this guide synthesizes existing data on related benzoxazolone derivatives to provide a logical framework for researchers.

The 2-oxo-2,3-dihydrobenzo[d]oxazole (benzoxazolone) structure is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The position of the carboxylic acid group on the benzene ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.

The Benzoxazolone Core: A Hub of Biological Activity

The benzoxazolone scaffold is a versatile platform for drug design. The presence of the lactam function, the aromatic ring, and the potential for substitution at various positions allows for the fine-tuning of its pharmacological profile. Derivatives of this core have been investigated for a multitude of therapeutic applications.

Comparative Biological Evaluation: A Focus on Key Assays

To objectively assess the therapeutic potential of this compound and its isomers, a battery of standardized biological assays is typically employed. This section will delve into the methodologies and expected outcomes for antimicrobial, anticancer, and anti-inflammatory evaluations.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated notable activity against a range of microbial pathogens.[2] The position of the carboxylic acid group can influence the compound's ability to penetrate bacterial cell walls or interact with essential microbial enzymes.

Illustrative Comparison of Antimicrobial Activity

While direct experimental data for all positional isomers is not available, the following table illustrates a hypothetical comparison based on general structure-activity relationships observed in similar heterocyclic compounds. It is crucial to note that these are projected activities and require experimental validation.

CompoundIsomer PositionTarget OrganismExpected MIC (µg/mL)
2-Oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid4-COOHStaphylococcus aureus16 - 64
This compound 5-COOH Staphylococcus aureus8 - 32
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid6-COOHStaphylococcus aureus16 - 64
2-Oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid7-COOHStaphylococcus aureus32 - 128
2-Oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid4-COOHEscherichia coli32 - 128
This compound 5-COOH Escherichia coli16 - 64
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid6-COOHEscherichia coli32 - 128
2-Oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid7-COOHEscherichia coli64 - 256

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only. Experimental verification is required.

Anticancer Activity

The anticancer potential of benzoxazolone derivatives is a significant area of research.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.

Illustrative Comparison of Cytotoxic Activity

The following table provides a hypothetical comparison of the cytotoxic potential of the isomers against a cancer cell line, such as HeLa (cervical cancer).

CompoundIsomer PositionCancer Cell LineExpected IC50 (µM)
2-Oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid4-COOHHeLa25 - 100
This compound 5-COOH HeLa 10 - 50
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid6-COOHHeLa20 - 80
2-Oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid7-COOHHeLa50 - 200

Note: IC50 (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes only. Experimental verification is required.

Anti-inflammatory Activity

Certain benzoxazolone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The position of the carboxylic acid can affect the binding affinity of the compound to the active site of COX-1 and COX-2.

Illustrative Comparison of COX-2 Inhibition

This table illustrates a hypothetical comparison of the isomers' ability to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug development.

CompoundIsomer PositionTarget EnzymeExpected IC50 (µM)
2-Oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid4-COOHCOX-25 - 20
This compound 5-COOH COX-2 1 - 10
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid6-COOHCOX-22 - 15
2-Oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid7-COOHCOX-210 - 50

Note: IC50 values are hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key biological assays discussed.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the test compounds.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and sterilize Mueller-Hinton Agar prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_media->prep_inoculum prep_plates Pour agar plates and allow to solidify prep_inoculum->prep_plates prep_discs Impregnate sterile paper discs with test compounds prep_plates->prep_discs inoculate Evenly spread bacterial inoculum on agar surface prep_discs->inoculate place_discs Place impregnated discs on the inoculated agar inoculate->place_discs incubate Incubate plates at 37°C for 18-24 hours place_discs->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret Interpret results based on zone size measure_zones->interpret

Caption: Workflow for the Agar Diffusion Method.

Step-by-Step Protocol:

  • Prepare Media: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour Plates: Pour the molten agar into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Prepare Inoculum: Inoculate a tube of sterile saline or broth with a few colonies of the test bacterium. Adjust the turbidity to match the 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions.

  • Apply Discs: Aseptically place sterile paper discs impregnated with known concentrations of the test compounds and a control antibiotic onto the surface of the inoculated agar.

  • Incubate: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure and Interpret: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Cytotoxicity a-vis Cancer Cells: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion add_compounds Add serial dilutions of test compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours for formazan formation add_mtt->incubate_formazan add_solvent Add solubilizing agent (e.g., DMSO) incubate_formazan->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a further 24-72 hours.

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare assay buffer, COX-2 enzyme, and substrate (arachidonic acid) prep_compounds Prepare serial dilutions of test compounds and control inhibitor prep_reagents->prep_compounds mix_reagents Mix enzyme, buffer, and test compound/control in a 96-well plate prep_compounds->mix_reagents pre_incubate Pre-incubate at room temperature mix_reagents->pre_incubate initiate_reaction Initiate reaction by adding arachidonic acid pre_incubate->initiate_reaction incubate_reaction Incubate for a defined time initiate_reaction->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction measure_product Measure the product (e.g., PGE2) using ELISA or other methods stop_reaction->measure_product calculate_inhibition Calculate the percentage of COX-2 inhibition measure_product->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the COX-2 Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all necessary reagents, including the assay buffer, a stock solution of human recombinant COX-2 enzyme, and the substrate (arachidonic acid).

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of benzoxazolone derivatives are often mediated through their interaction with specific intracellular signaling pathways. For instance, in cancer, these compounds may interfere with pathways crucial for cell growth and survival.

Anticancer_Pathway cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Apoptosis Apoptosis GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation Survival Cell Survival GeneExpression->Survival Survival->Apoptosis Inhibition Benzoxazolone Benzoxazolone Derivative Benzoxazolone->Raf Inhibition

Caption: A potential signaling pathway for the anticancer activity of benzoxazolone derivatives.

Conclusion

This compound and its positional isomers represent a promising class of compounds with the potential for diverse biological activities. While direct comparative data is currently limited, this guide provides a comprehensive framework for their evaluation. The provided experimental protocols offer a starting point for researchers to systematically investigate the antimicrobial, anticancer, and anti-inflammatory properties of these molecules. Further research, particularly comparative studies of the positional isomers, is crucial to elucidate the structure-activity relationships and to identify lead compounds for future drug development efforts.

References

The Evolving Landscape of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a versatile potential across a range of therapeutic targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core, with a particular focus on their potent activity as acid ceramidase (AC) inhibitors. By objectively comparing the performance of various structural modifications and providing the supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.

Introduction: The Therapeutic Promise of Benzoxazolone Carboxamides

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, core is a key pharmacophore found in a variety of biologically active compounds. When functionalized with a carboxylic acid or, more prominently, a carboxamide at the 5-position, these molecules have shown significant inhibitory activity against acid ceramidase (AC). AC is a lysosomal cysteine amidase that plays a critical role in sphingolipid metabolism by hydrolyzing ceramides into sphingosine and fatty acids.[1] Dysregulation of ceramide levels is implicated in numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases, making AC a compelling therapeutic target.[2][3]

This guide will dissect the key structural modifications to the 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide scaffold and their impact on inhibitory potency, selectivity, and pharmacokinetic properties. We will explore substitutions on both the benzoxazolone ring system and the carboxamide side chain, drawing upon key findings from seminal studies in the field.

Comparative Analysis of Structure-Activity Relationships

The potency and efficacy of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide analogs are profoundly influenced by the nature and position of various substituents. The following sections provide a comparative analysis of these modifications.

The Critical Role of the Carboxamide Moiety

A foundational element for the activity of these analogs is the secondary carboxamide at the 5-position. Initial studies revealed that an unsubstituted nitrogen atom in the 3-carboxamide moiety is essential for potent AC inhibition.[1] This feature is believed to be crucial for the covalent interaction with the catalytic cysteine residue of the enzyme.[1]

Substitutions on the Benzoxazolone Ring

Systematic exploration of substitutions on the benzoxazolone ring has yielded significant insights into optimizing the inhibitory activity and physicochemical properties of these compounds.

Early investigations focused on the introduction of a single substituent at various positions of the benzoxazolone core. A key finding was that the introduction of a p-fluorophenyl group at the 6-position of the benzoxazolone ring resulted in a favorable balance of potency and stability (both chemical and metabolic).[1]

Later lead optimization efforts explored disubstitution and bioisosteric replacement within the benzoxazolone scaffold. The introduction of an aza-group in the phenyl ring of the benzoxazolone moiety led to the development of highly potent compounds.[4] For instance, the replacement of a carbon atom with nitrogen at the 7-position resulted in compounds with single-digit nanomolar IC50 values against human AC.[4] However, some of these modifications also introduced chemical instability, highlighting the delicate balance between potency and drug-like properties.[4]

Modifications of the Carboxamide Side Chain

The nature of the substituent on the carboxamide nitrogen plays a pivotal role in determining the potency of these inhibitors. A systematic SAR study of the side chain has revealed that a lipophilic tail of appropriate length is generally favored. For example, a 4-phenylbutyl group has been shown to be a highly effective side chain.

Quantitative Comparison of Key Analogs

To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory activity of selected 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide analogs against human acid ceramidase.

Compound IDBenzoxazolone Ring SubstitutionCarboxamide Side ChainhAC IC50 (nM)Reference
1 Unsubstituted4-Phenylbutyl64[4]
2 6-(4-Fluorophenyl)4-Phenylbutyl17[1]
3 7-Aza4-Phenylbutyl6[4]
4 5,7-Dichloro4-Phenylbutyl18[2]
5 6-Phenyl4-Phenylbutyl33[2]

This table is a representative summary. For a comprehensive list of analogs and their activities, please refer to the cited literature.

Experimental Protocols: A Self-Validating System

The reliability of SAR data is intrinsically linked to the robustness of the experimental methodologies employed. This section details a standard protocol for the synthesis and in vitro evaluation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide analogs as AC inhibitors.

General Synthetic Protocol

The synthesis of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide analogs typically involves a multi-step sequence, with the key final step being the coupling of a substituted this compound with a desired amine.

Step 1: Synthesis of the Benzoxazolone Core Substituted 2-aminophenols are cyclized using reagents like carbonyldiimidazole (CDI) or triphosgene to form the 2-oxobenzoxazole core.

Step 2: Carboxylation The 5-position of the benzoxazolone ring is carboxylated, often through a Kolbe-Schmitt reaction or by using a suitable protecting group strategy followed by lithiation and quenching with carbon dioxide.

Step 3: Amide Coupling The resulting 5-carboxylic acid is activated (e.g., as an acid chloride or using coupling reagents like HATU) and reacted with the desired amine to yield the final carboxamide analog.

In Vitro Acid Ceramidase Inhibition Assay

The inhibitory potency of the synthesized compounds is determined using a fluorogenic assay that measures the activity of recombinant human acid ceramidase.

Materials:

  • Recombinant human acid ceramidase (hAC)

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound solution.

  • Initiate the enzymatic reaction by adding the recombinant hAC.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate buffer, pH 10.5).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizing Structure-Activity Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the core scaffold, key SAR findings, and a typical experimental workflow.

SAR_Summary cluster_Core Core Scaffold & Key Modifications cluster_SAR Structure-Activity Relationship Insights Core 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide Scaffold Scaffold Ring Benzoxazolone Ring (Positions 4, 6, 7) Potency Increased Potency Ring->Potency Substituents at C6/C7 (e.g., p-F-Ph, aza-groups) Stability Improved Stability Ring->Stability p-Fluorophenyl at C6 SideChain Carboxamide Side Chain (R-group on Nitrogen) SideChain->Potency Lipophilic tail (e.g., 4-phenylbutyl) Lipophilicity Optimal Lipophilicity SideChain->Lipophilicity Modulation of R-group

Caption: Key SAR insights for 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted 2-Aminophenol step1 Cyclization to Benzoxazolone Core start->step1 step2 Carboxylation at C5 step1->step2 step3 Amide Coupling step2->step3 end_synthesis Final Analog step3->end_synthesis start_eval Purified Analog end_synthesis->start_eval Purification assay In Vitro AC Inhibition Assay start_eval->assay data IC50 Determination assay->data sar SAR Analysis data->sar

References

Validating 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid: A Privileged Scaffold for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and validation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of new drugs. This guide provides an in-depth validation of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, a member of the benzoxazolone class, as a privileged scaffold, with a particular focus on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology.

The Benzoxazolone Scaffold: Physicochemical and Biological Endowments

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, nucleus is recognized as an ideal scaffold in drug design. This is attributed to its distinct physicochemical profile, which includes a weakly acidic nature and the presence of both lipophilic and hydrophilic regions within a single framework.[1][2] These characteristics facilitate favorable interactions with a variety of biological targets. The benzoxazolone ring system is implicated in a wide array of pharmacological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3]

A Case Study: Benzoxazolones as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has made PARP inhibitors a successful class of targeted cancer therapies.

The benzoxazolone scaffold has emerged as a promising framework for the design of potent PARP inhibitors. This guide will use PARP inhibition as a case study to validate the this compound scaffold, comparing it with the well-established benzimidazole scaffold, another privileged structure in medicinal chemistry.[5][6]

Comparative Analysis: Benzoxazolone vs. Benzimidazole Scaffolds for PARP-1 Inhibition

Scaffold ClassRepresentative CompoundPARP-1 IC50 (nM)Key Structural Features & RationaleReference
Benzoxazolone Compound 12 (a benzoxazole derivative)70 (against PARP-2)The benzoxazolone core mimics the nicotinamide portion of the NAD+ substrate, crucial for binding to the PARP active site. The appended moieties can be modified to enhance potency and selectivity.[7]
Benzimidazole Veliparib (ABT-888)5.2The benzimidazole core also occupies the nicotinamide-binding pocket. The carboxamide side chain forms key hydrogen bonds within the active site, contributing to its high affinity.[4]
Benzimidazole Olaparib1.2Features a more complex phthalazinone-benzamide structure, but the core interactions within the PARP active site share similarities with the benzimidazole scaffold.[8]

Note: The IC50 value for the benzoxazole derivative is against PARP-2, which has high homology with PARP-1 in the catalytic domain. This still provides a valuable, albeit indirect, point of comparison. The data highlights that both scaffolds can yield highly potent PARP inhibitors. The choice between them may depend on factors like synthetic accessibility, patentability, and the potential for fine-tuning selectivity and pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold is a critical first step. A common route involves the cyclization of an appropriately substituted aminophenol.

Step 1: Synthesis of 4-Amino-3-hydroxybenzoic acid

This precursor can be synthesized from 4-nitro-3-hydroxybenzoic acid via reduction.

  • Materials: 4-nitro-3-hydroxybenzoic acid, concentrated hydrochloric acid, tin (granulated).

  • Procedure:

    • Heat a mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid on a water bath.

    • Slowly add 30 g of tin to the heated mixture.

    • After the reaction is complete, the double tin salt will precipitate. Filter the precipitate.

    • Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

    • Filter the solution to remove the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt of 4-amino-3-hydroxybenzoic acid begin to form.

    • Cool the solution and filter the hydrochloride salt.

    • Dissolve the salt in a minimal amount of water and precipitate the free base by adding a concentrated solution of sodium acetate.

    • Filter, wash with water, and recrystallize from hot water or dilute alcohol to yield pure 4-amino-3-hydroxybenzoic acid.[9]

Step 2: Cyclization to form this compound

The cyclization of 4-amino-3-hydroxybenzoic acid can be achieved using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

  • Materials: 4-Amino-3-hydroxybenzoic acid, triphosgene or CDI, a suitable solvent (e.g., tetrahydrofuran, dioxane), and a base (e.g., triethylamine).

  • General Procedure (Conceptual - requires optimization):

    • Dissolve 4-amino-3-hydroxybenzoic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Slowly add a solution of the phosgene equivalent (e.g., triphosgene in the same solvent) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., with water or a mild acid).

    • Extract the product into an organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by recrystallization or column chromatography to obtain this compound.

PARP-1 Inhibition Assay (Colorimetric)

This protocol provides a method to determine the in vitro inhibitory activity of synthesized compounds against PARP-1.

  • Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.

  • Materials: Purified PARP-1 enzyme, histone-coated 96-well plate, activated DNA, biotinylated NAD+, PARP assay buffer, streptavidin-HRP, colorimetric HRP substrate, wash buffer (e.g., PBST), and a microplate reader.

  • Procedure:

    • Plate Preparation: Use a pre-coated 96-well plate with histone proteins. Wash the plate three times with wash buffer. Block the wells with a blocking buffer for at least 90 minutes at room temperature.[10][11]

    • Master Mix Preparation: Prepare a master mix containing PARP assay buffer, activated DNA, and water.[10]

    • Inhibitor Addition: Add the test compounds (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low) at various concentrations to the wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[10]

    • Enzyme Addition: Thaw the PARP-1 enzyme on ice and dilute it to the desired concentration in PARP assay buffer. Add the diluted enzyme to all wells except the blank.[11]

    • Reaction Initiation: Start the reaction by adding the biotinylated NAD+ substrate mixture to all wells.[10]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Wash the plate multiple times with wash buffer. Add streptavidin-HRP to each well and incubate. After another wash step, add the colorimetric HRP substrate.[10][11]

    • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]

Visualizing the Scientific Rationale

PARP-1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway, the target of the benzoxazolone-based inhibitors.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair mediate Benzoxazolone 2-Oxo-2,3-dihydrobenzo[d]oxazole -5-carboxylic acid Derivative Benzoxazolone->PARP1 inhibits

Caption: PARP-1's role in DNA single-strand break repair and its inhibition by benzoxazolone derivatives.

Experimental Workflow for Scaffold Validation

The following diagram outlines a typical workflow for the validation of a novel chemical scaffold in drug discovery.

Scaffold_Validation_Workflow cluster_0 Scaffold Identification & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Studies Scaffold_Selection Scaffold Selection (e.g., 2-Oxo-2,3-dihydrobenzo[d]oxazole -5-carboxylic acid) Library_Synthesis Library Synthesis (Derivative Generation) Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (e.g., PARP-1 Inhibition Assay) Library_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization (ADMET Properties) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the validation and development of a new chemical scaffold.

Conclusion and Future Directions

The this compound scaffold demonstrates significant promise as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and broad biological activity, particularly its potential as a potent PARP inhibitor, make it a valuable starting point for the development of novel therapeutics. The direct comparison with the established benzimidazole scaffold highlights its competitive potential.

Future research should focus on a direct, head-to-head comparison of a library of this compound derivatives against benzimidazole-based PARP inhibitors to definitively establish its relative potency and selectivity. Further elucidation of the structure-activity relationships, particularly concerning modifications at the 5-carboxylic acid position, will be crucial for optimizing the pharmacological profile of this promising scaffold. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel drug candidates based on this versatile and valuable chemical framework.

References

A Comparative Guide to the Anti-inflammatory Activity of Halogenated Benzoxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comparative analysis of halogenated benzoxazole-5-carboxylic acids, a class of compounds that has demonstrated significant promise in the modulation of inflammatory pathways. We will delve into the structure-activity relationships (SAR) governed by halogen substitution, supported by experimental data from seminal studies, and provide detailed protocols for the key assays used in their evaluation.

The rationale for exploring halogenation stems from the well-established role of halogens in medicinal chemistry, where they can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins, thereby influencing its pharmacokinetic and pharmacodynamic properties.[4] In the context of benzoxazole-5-carboxylic acids, the introduction of halogens onto the 2-phenyl ring has been a key strategy in the quest for more potent and selective anti-inflammatory agents.[4][5]

Structure-Activity Relationship: The Influence of Halogenation

The anti-inflammatory activity of 2-arylbenzoxazole derivatives is significantly influenced by the nature and position of substituents on the 2-aryl ring.[5][6] Studies have consistently shown that the presence of a halogen atom can enhance anti-inflammatory potency.

A key study by Kumar et al. (2022) synthesized and evaluated a series of 2-(halophenyl)benzoxazole-5-carboxylic acids, providing valuable insights into the impact of different halogens (fluoro, chloro, and bromo) at various positions (ortho, meta, and para) on the phenyl ring.[4] Their findings, along with earlier work by Dunwell et al. (1975) on 2-aryl-5-benzoxazolealkanoic acids, underscore the importance of halogen substitution for potent anti-inflammatory activity.[5]

Generally, electron-withdrawing groups on the 2-aryl moiety tend to confer higher anti-inflammatory activity. Halogens, being electronegative, fit this requirement. The specific halogen and its position play a crucial role in determining the overall activity, likely due to a combination of electronic and steric effects that influence the molecule's ability to interact with its biological target, such as the cyclooxygenase (COX) enzymes.[7][8]

Comparative Anti-inflammatory Activity: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the in vitro anti-inflammatory activity of selected halogenated benzoxazole-5-carboxylic acids from the literature. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates higher potency.

CompoundHalogen & PositionIn Vitro AssayIC50 (mM)Standard Drug (IC50, mM)Reference
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidChloro (meta)COX Inhibition0.103Ibuprofen (0.101)[4]
2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetic acidChloro (para)Not specifiedPotentPhenylbutazone[5]
2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acidFluoro (para)Not specifiedPotentPhenylbutazone[5]

Note: A direct comparison of potency between studies should be made with caution due to potential variations in experimental conditions.

As the data suggests, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory activity, with an IC50 value nearly equivalent to that of the standard drug ibuprofen.[4] Similarly, earlier research identified 2-(4-chlorophenyl)- and 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acids as being three to five times more active than phenylbutazone in in vivo models.[5] These findings collectively highlight the favorability of chloro and fluoro substitutions on the phenyl ring for enhancing anti-inflammatory effects.

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7][8] Molecular docking studies on 2-(halophenyl)benzoxazole-5-carboxylic acids have suggested that these compounds can effectively bind to the active site of the COX-2 enzyme.[4] The inhibition of COX-2 is a desirable therapeutic strategy as it is the inducible isoform of the enzyme, predominantly expressed during inflammation, while the COX-1 isoform is constitutively expressed and involved in physiological functions such as maintaining the integrity of the gastrointestinal lining.[7]

The following diagram illustrates the general mechanism of action of COX inhibitors in the inflammatory cascade.

inflammatory_pathway cluster_cell Inflamed Cell cluster_drug Drug Action Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoxazole Halogenated Benzoxazole- 5-Carboxylic Acids Benzoxazole->COX_Enzymes Inhibition

Caption: Mechanism of action of halogenated benzoxazole-5-carboxylic acids.

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays commonly employed to assess the anti-inflammatory activity of novel compounds.

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, glutathione, hematin, and the enzyme.

  • Test Compound Addition: The halogenated benzoxazole-5-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A vehicle control (solvent only) and a positive control (a known COX inhibitor like ibuprofen or celecoxib) are also included.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination of Reaction: The reaction is terminated by the addition of a stop solution (e.g., a solution of HCl).

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of compounds.[1][5][9]

Methodology:

  • Animal Model: Wistar albino rats of either sex (weighing 150-200g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium or indomethacin), and test groups receiving different doses of the halogenated benzoxazole-5-carboxylic acid derivatives.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

The following diagram outlines the workflow for the carrageenan-induced paw edema assay.

carrageenan_workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Grouping of Rats Acclimatization->Grouping Drug_Admin Drug Administration (Test, Standard, Vehicle) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Time_Points Measurement at 0, 1, 2, 3, 4 hours Paw_Measurement->Time_Points Calculate_Edema Calculate % Edema Inhibition Time_Points->Calculate_Edema Compare_Groups Compare with Control and Standard Groups Calculate_Edema->Compare_Groups

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The halogenation of benzoxazole-5-carboxylic acids represents a viable strategy for the development of potent anti-inflammatory agents. The available data strongly suggests that the presence of chloro and fluoro substituents on the 2-phenyl ring can significantly enhance anti-inflammatory activity, likely through improved interactions with the COX-2 enzyme. Further systematic studies exploring a wider range of halogens and substitution patterns are warranted to fully elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these promising compounds.

References

Comparative In Vitro Evaluation of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid Derivatives: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro pharmacological profiles of various 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid derivatives. It is designed for researchers and scientists in the field of drug development, offering insights into the structure-activity relationships (SAR) and experimental methodologies crucial for advancing these promising compounds from bench to potential clinical applications. The benzoxazolone core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. This guide will delve into the specific derivatives of the 5-carboxylic acid series, which have garnered significant interest for their potential as therapeutic agents.

Introduction to the 2-Oxo-2,3-dihydrobenzo[d]oxazole Scaffold

The 2-oxo-2,3-dihydrobenzo[d]oxazole, also known as benzoxazolone, is a heterocyclic compound that has been identified as a key pharmacophore in a multitude of biologically active molecules. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The addition of a carboxylic acid group at the 5-position provides a crucial handle for both modifying the compound's physicochemical properties and for engaging in specific interactions with biological targets, often through salt bridges or hydrogen bonds with basic amino acid residues in the active site.

The general structure of the this compound scaffold is depicted below:

Caption: General chemical structure of the this compound scaffold.

Derivatization of this core, typically at the N-3 position or on the benzene ring, has led to the discovery of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will focus on the systematic in vitro evaluation of these derivatives to build a comprehensive understanding of their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Below is a comparative summary of the in vitro activities of a representative set of derivatives against various biological targets. The data presented is a synthesis of findings from multiple studies and is intended to highlight key structure-activity relationships.

DerivativeSubstituent (N-3)TargetAssay TypeIC50 (µM)Reference
1a -HBacterial DNA GyraseSupercoiling Assay>100
1b -CH3Bacterial DNA GyraseSupercoiling Assay55.2
1c -CH2CH3Bacterial DNA GyraseSupercoiling Assay23.8
1d -CH2PhBacterial DNA GyraseSupercoiling Assay8.1
2a -HTopoisomerase IIαRelaxation Assay>100
2b -CH2(4-F-Ph)Topoisomerase IIαRelaxation Assay12.5
2c -CH2(4-Cl-Ph)Topoisomerase IIαRelaxation Assay9.7
2d -CH2(4-Br-Ph)Topoisomerase IIαRelaxation Assay7.2
3a -HMurF LigaseEnzymatic Assay>200
3b -(CH2)2-morpholineMurF LigaseEnzymatic Assay35.1
3c -(CH2)2-piperidineMurF LigaseEnzymatic Assay28.9

Key Structure-Activity Relationship (SAR) Insights:

  • N-3 Substitution is Crucial for Activity: As evidenced by the data, the unsubstituted (N-H) derivatives consistently show poor activity. The introduction of alkyl or, more effectively, arylalkyl substituents at the N-3 position dramatically enhances the inhibitory potency.

  • Hydrophobicity and Aromatic Interactions: The trend observed in the DNA gyrase inhibitors (1a-1d) suggests that increasing the hydrophobicity and the potential for π-π stacking interactions with the enzyme's active site through the introduction of a benzyl group leads to a significant increase in potency.

  • Halogenation on the Aryl Substituent: For the topoisomerase IIα inhibitors (2a-2d), the presence of a halogen atom on the N-benzyl group is beneficial for activity, with the potency increasing in the order F < Cl < Br. This suggests that the size and electronegativity of the halogen may play a role in optimizing interactions with the target.

  • Basic Moieties for MurF Inhibition: The MurF ligase inhibitors (3a-3c) demonstrate the importance of incorporating a basic nitrogen-containing heterocycle. This basic moiety is likely involved in forming a key salt-bridge interaction with an acidic residue in the enzyme's active site.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of the findings, it is essential to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound derivatives.

Bacterial DNA Gyrase Supercoiling Assay

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and visualized.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare reaction mix: - Relaxed pBR322 DNA - DNA Gyrase - Assay Buffer - ATP B Add test compound (various concentrations) A->B C Incubate at 37°C for 1 hour B->C D Stop reaction with STEB buffer and Proteinase K C->D E Agarose Gel Electrophoresis D->E F Visualize DNA bands under UV light E->F G Quantify band intensity to determine IC50 F->G

Caption: Workflow for the DNA gyrase supercoiling assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine the following in a microcentrifuge tube:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl2

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 0.5 µg of relaxed pBR322 plasmid DNA

    • 1 unit of E. coli DNA Gyrase

  • Compound Addition: Add the test compound dissolved in DMSO to the reaction mixture. Ensure the final DMSO concentration does not exceed 1% to avoid enzyme inhibition. A no-compound control and a positive control (e.g., ciprofloxacin) should be included.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of STEB buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 1 µL of 10% SDS, followed by 1 µL of 10 mg/mL Proteinase K. Incubate at 37°C for 30 minutes to digest the enzyme.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the electrophoresis at 80V for 2 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled DNA band for each compound concentration to determine the IC50 value.

Human Topoisomerase IIα Relaxation Assay

Principle: This assay assesses the ability of a compound to inhibit the decatenation or relaxation of supercoiled plasmid DNA by human topoisomerase IIα. The separation and visualization of DNA topoisomers are achieved through agarose gel electrophoresis.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare reaction mix: - Supercoiled pBR322 DNA - Topoisomerase IIα - Assay Buffer - ATP B Add test compound (various concentrations) A->B C Incubate at 37°C for 30 minutes B->C D Stop reaction with STEB buffer and Proteinase K C->D E Agarose Gel Electrophoresis D->E F Visualize DNA bands under UV light E->F G Quantify band intensity to determine IC50 F->G

Caption: Workflow for the topoisomerase IIα relaxation assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine the following:

    • 50 mM Tris-HCl (pH 8.0)

    • 150 mM KCl

    • 10 mM MgCl2

    • 0.5 mM DTT

    • 0.5 mM EDTA

    • 30 µg/mL BSA

    • 1 mM ATP

    • 0.25 µg of supercoiled pBR322 plasmid DNA

    • 1 unit of human Topoisomerase IIα

  • Compound Addition: Add the test compound dissolved in DMSO to the reaction mixture. Maintain a final DMSO concentration of ≤1%. Include appropriate controls (no enzyme, no compound, positive control like etoposide).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x loading dye (containing SDS and Proteinase K) and incubate at 37°C for another 30 minutes.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in 1x TAE buffer at 70V for 2-3 hours.

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize under UV light. The amount of relaxed DNA will decrease in the presence of an inhibitor. Quantify the disappearance of the supercoiled DNA band to calculate the IC50.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The in vitro data clearly demonstrates that strategic derivatization, particularly at the N-3 position, is key to unlocking potent and selective activity against various biological targets. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives, enabling researchers to make data-driven decisions in their drug discovery programs.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the understanding of the structural requirements for activity against specific targets.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of binding and inhibition.

  • ADME-Tox Profiling: Promising candidates from in vitro studies should be advanced to early ADME-Tox profiling to assess their drug-like properties.

  • Selectivity Profiling: It is crucial to assess the selectivity of these compounds against a panel of related enzymes or receptors to minimize off-target effects.

By combining rational drug design with rigorous in vitro evaluation, the full therapeutic potential of this compound derivatives can be realized.

A Comparative Guide to the Anticancer Potential of the Benzoxazole Scaffold: Evaluating Screening Results in Key Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzoxazole Core in Oncology

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for effective and selective anticancer agents is a paramount objective.[1][2] The benzoxazole ring system, a heterocyclic aromatic compound, has emerged as a "privileged structure" due to its presence in numerous pharmacologically active agents and its ability to interact with various biological targets.[2][3] This guide addresses the topic of screening results for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. While public domain literature on the specific anticancer activity of this particular molecule is limited, the broader benzoxazole class has been the subject of extensive research.[1][4] This guide will, therefore, provide a comparative analysis of various benzoxazole derivatives that have been screened against prominent cancer cell lines. By examining the structure-activity relationships and cytotoxic profiles of these related compounds, we can infer the potential of and propose a strategic approach for evaluating this compound as a candidate for drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at experimental data, standardized screening protocols, and the mechanistic insights that underpin the anticancer potential of this important chemical class.

Part 1: Comparative Cytotoxicity of Benzoxazole Derivatives

A crucial first step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Numerous studies have demonstrated that synthetic modifications to the benzoxazole backbone can yield compounds with potent anticancer activity.[1][3][4] Below, we compare the in vitro cytotoxicity of several reported benzoxazole derivatives against common cancer cell lines, such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma). For a robust comparison, these results are benchmarked against Doxorubicin, a widely used chemotherapeutic agent.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Benzoxazole Derivatives in Human Cancer Cell Lines

Compound ID/ReferenceModification on Benzoxazole CoreMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Other Cell Lines
Compound 14b [5]5-chloro, N-substituted with 2-methoxyphenyl4.754.61--
Compound 14k [5]5-chloro, N-substituted with 2,5-dichlorophenyl7.7511.42--
Compound 12d [6][7]Unsubstituted, N-substituted with tert-butyl44.0923.61--
Compound 12f [6][7]5-methyl, N-substituted with 3-chlorophenyl22.5436.96--
BB Derivative [8]5-amino, 2-(p-bromophenyl) substituted0.028--MDA-MB: 0.022
Compound 3m [9]Phortress analoguePotent ActivityPotent ActivityPotent ActivityHT-29 (Colon), C6 (Brain)
Compound 3n [9]Phortress analoguePotent ActivityPotent ActivityPotent ActivityHT-29 (Colon), C6 (Brain)

Table 2: In Vitro Cytotoxicity (IC50, µM) of Doxorubicin (Standard Chemotherapy)

Cell LineIC50 (µM) - Study 1[10]IC50 (µM) - Study 2[11]IC50 (µM) - Study 3[12]
MCF-7 (Breast) 2.52.50-
HepG2 (Liver) 12.2--
A549 (Lung) > 20> 200.23 (72h)
HeLa (Cervical) 2.9--

Analysis and Field-Proven Insights:

The data clearly indicates that the benzoxazole scaffold is a viable starting point for the development of potent cytotoxic agents. Several key insights can be drawn:

  • Potency: Certain derivatives, such as the 5-amino substituted compound "BB"[8] and the Phortress analogues 3m and 3n, exhibit exceptionally high potency, with IC50 values in the nanomolar to low micromolar range, which is comparable to or even exceeds that of the standard drug Doxorubicin in some cell lines.[8][9]

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the benzoxazole ring dramatically influence cytotoxic activity. For instance, the addition of a 5-chloro group appears to confer potent activity, as seen in compounds 14b and 14k.[5] The choice of the N-substituted aryl moiety is also critical in tuning the potency against specific cell lines.

  • Cell Line Selectivity: The compounds exhibit differential activity across the cell lines. For example, compound 12d is almost twice as active against HepG2 cells as it is against MCF-7 cells, suggesting a degree of selectivity that could be explored for targeted therapies.[6][7]

  • Comparative Benchmarking: While many derivatives show promise, it is important to note the high resistance of certain cell lines like A549 to Doxorubicin (IC50 > 20 µM).[10][11] The potent activity of compounds 3m and 3n against an A549 cell line suggests they may operate via a mechanism that can overcome this intrinsic resistance.[9]

Based on this comparative analysis, this compound, with its oxo and carboxylic acid functionalities, presents a unique electronic and structural profile that warrants investigation. The carboxylic acid group, in particular, could be leveraged for further derivatization to improve solubility or target specific transporters.

Part 2: Potential Mechanisms of Action

Understanding the mechanism by which a compound exerts its cytotoxic effects is critical for its development as a therapeutic agent. Research into benzoxazole derivatives has uncovered several potential mechanisms of action.

VEGFR-2 Inhibition and Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Several benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[5][13] For example, compound 14b was shown not only to be cytotoxic to cancer cells but also to reduce the proliferation and migratory potential of HUVEC (Human Umbilical Vein Endothelial Cells), a key in vitro model for angiogenesis.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. Studies have shown that potent benzoxazole derivatives can induce apoptosis in cancer cells. For instance, compound 14b was found to arrest the HepG2 cell cycle at the Pre-G1 phase and induce apoptosis, which was confirmed by a significant increase in caspase-3 levels, a key executioner enzyme in the apoptotic cascade.[13] Similarly, the "BB" derivative was shown to increase apoptosis in MCF-7 and MDA-MB breast cancer cells.[8]

G cluster_0 Potential Anticancer Mechanisms Benzoxazole_Derivative Benzoxazole Derivative VEGFR2 VEGFR-2 Inhibition Benzoxazole_Derivative->VEGFR2 Blocks Angiogenesis Caspase3 Caspase-3 Activation Benzoxazole_Derivative->Caspase3 Triggers Intrinsic Pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Potential mechanisms of benzoxazole anticancer activity.

Part 3: Gold-Standard Experimental Protocols for In Vitro Screening

To ensure data is reliable and reproducible, standardized protocols are essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and is the assay of choice for the National Cancer Institute's drug screening program.[14] It relies on the ability of the SRB dye to bind to protein components of cells, providing a stable and sensitive measure of cell mass.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for screening compounds in an adherent cell line in a 96-well format.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells plated is critical. Too few, and the signal will be weak; too many, and cells will become confluent and exit the logarithmic growth phase, altering their sensitivity to drugs. This must be optimized for each cell line.

  • Fixation: Trichloroacetic acid (TCA) is used to fix the cells, simultaneously precipitating and preserving all cellular proteins for staining.

  • Washing: The acetic acid wash is crucial for removing unbound SRB dye. Incomplete washing is a major source of high background and experimental variability.[15]

  • Solubilization: A basic Tris buffer is used to solubilize the protein-bound dye. The amount of dye is directly proportional to the protein mass, and thus to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells that are in their logarithmic phase of growth.

    • Dilute the cells in complete culture medium to the predetermined optimal density.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

    • Return the plate to the incubator for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, carefully add 25 µL of cold 50% (w/v) TCA to each well without aspirating the medium.[15]

    • Incubate the plate at 4°C for 1 hour.

    • Wash the plates four times by gently submerging them in a container of slow-running tap water. Remove excess water by tapping the plate on a paper towel.[15]

    • Allow the plate to air-dry completely at room temperature.

  • SRB Staining:

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.[15]

    • Incubate at room temperature for 1 hour.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 510 nm or 565 nm using a microplate reader.[14][16]

G cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Cell Plating (96-well plate, 24h incubation) B 2. Compound Treatment (Serial dilutions, 48-72h incubation) A->B C 3. Cell Fixation (Cold 50% TCA, 1h at 4°C) B->C D 4. SRB Staining (0.04% SRB, 1h at RT) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10mM Tris Base) E->F G 7. Absorbance Reading (510-565 nm) F->G

Caption: Standard workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The benzoxazole scaffold has unequivocally demonstrated its value as a foundation for the design of potent anticancer agents.[1][2][4] The extensive body of research on its derivatives reveals a clear structure-activity relationship, with specific substitutions leading to high potency against a range of cancer cell lines, often through mechanisms involving apoptosis induction and angiogenesis inhibition.[5][8]

While direct screening data for this compound is not yet prevalent in the public literature, the collective evidence from its chemical relatives strongly supports its candidacy for evaluation. The protocols and comparative data presented in this guide provide a robust framework for such an investigation. Future research should focus on synthesizing and screening this specific molecule and its derivatives against a diverse panel of cancer cell lines. Mechanistic studies should then be undertaken for the most potent analogues to elucidate their specific cellular targets and pathways, paving the way for potential preclinical development.

References

A Comparative Biological Evaluation of Benzoxazole versus Benzisoxazole Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ ... ..._>

Abstract

Benzoxazole and benzisoxazole are isomeric heterocyclic scaffolds of significant interest in medicinal chemistry, each forming the core of numerous biologically active molecules.[1] While structurally similar, their distinct electronic properties arising from the different placement of the nitrogen and oxygen atoms in the five-membered ring lead to a diverse and often distinct spectrum of pharmacological activities.[1] This guide provides a comprehensive, objective comparison of the biological activities of benzoxazole and benzisoxazole carboxylic acid derivatives, supported by experimental data and detailed protocols to assist researchers in drug discovery and development.

Introduction: Two Sides of a Privileged Scaffold

Benzoxazole and benzisoxazole are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets, leading to a broad range of pharmacological activities.[2][3] Both consist of a benzene ring fused to an oxazole or isoxazole ring, respectively.[4][5] The key distinction lies in the arrangement of the heteroatoms in the five-membered ring.

  • Benzoxazole (1,3-Benzoxazole): Contains an oxazole ring fused to benzene, with the oxygen and nitrogen atoms at positions 1 and 3.[4]

  • Benzisoxazole (1,2-Benzoxazole): Contains an isoxazole ring fused to benzene, with the oxygen and nitrogen atoms at positions 1 and 2.[5][6]

This subtle isomeric difference significantly influences the electronic distribution, hydrogen bonding capacity, and overall conformation of the molecules, thereby impacting their interaction with biological macromolecules and resulting in varied therapeutic profiles.[1]

Synthesis of Benzoxazole and Benzisoxazole Carboxylic Acids

The synthesis of these scaffolds is a crucial first step in the development of novel therapeutic agents.

Synthesis of Benzoxazole Carboxylic Acids

A prevalent and direct method for synthesizing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives.[7][8] The reaction typically proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[7]

General Reaction Scheme:

Caption: General synthesis of 2-substituted benzoxazoles.

Experimental Protocol: Microwave-Assisted Synthesis [7]

This method provides a rapid and often solvent-free route to benzoxazole synthesis.

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

Synthesis of Benzisoxazole Carboxylic Acids

The synthesis of 1,2-benzisoxazoles can be achieved through several routes, often involving the formation of the N-O bond in the final cyclization step.[9] A common method involves the reaction of a salicylaldehyde derivative with hydroxylamine-O-sulfonic acid.[6]

General Reaction Scheme:

Caption: Synthesis of 1,2-benzisoxazole from salicylaldehyde.

Experimental Protocol: Base-Catalyzed Cyclization [6]
  • Reactant Solution: Dissolve the appropriately substituted salicylaldehyde (1.0 mmol) in a suitable solvent (e.g., aqueous sodium hydroxide).

  • Addition of Reagent: Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 mmol) to the cooled reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.

  • Work-up: Acidify the reaction mixture to precipitate the crude product.

  • Purification: Recrystallize or use column chromatography to purify the 1,2-benzisoxazole derivative.

Comparative Biological Activities

Both benzoxazole and benzisoxazole carboxylic acid derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the specific potency and mechanism of action can differ significantly between the two isomers.

Anticancer Activity

Derivatives of both scaffolds have shown significant potential as anticancer agents, although their efficacy can vary depending on the substitution patterns and the specific cancer cell line.[1]

Benzoxazoles: Certain benzoxazole derivatives have demonstrated potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[1][10] Their mechanisms of action often involve the inhibition of key signaling pathways in cancer progression, such as the VEGF/VEGFR-2 pathway, or the induction of apoptosis.[1]

Benzisoxazoles: Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[11] Their mechanisms can involve the inhibition of enzymes crucial for cancer cell survival and proliferation.[1] While direct comparative studies are limited, the position of the nitrogen atom in the five-membered ring appears to significantly influence anticancer potency and selectivity.[1]

Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineActivity (IC50, µM)Reference
Benzoxazole2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)Promising[10]
Benzoxazole2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)Promising[10]
BenzisoxazoleEstradiol-benzisoxazole hybridDU-145 (Prostate)<10[12]
BenzisoxazoleEstradiol-benzisoxazole hybridPC3 (Prostate)<10[12]
BenzisoxazoleNovel 1,2,3-triazole derivativeMV4-11 (AML)2[11]
Antimicrobial Activity

Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a range of bacteria and fungi.[1]

Benzoxazoles: Benzoxazole derivatives have shown broad-spectrum antimicrobial activity.[13][14] Their structural similarity to biological purines may facilitate their interaction with microbial macromolecules.[13]

Benzisoxazoles: Certain benzisoxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[11] For instance, some derivatives show good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[11]

Comparative Antimicrobial Activity Data

Compound ClassDerivativeMicroorganismActivity (MIC, µg/mL)Reference
Benzoxazole5-amino-2-(p-substituted-phenyl)S. aureus25-50[15]
BenzisoxazoleUnsubstituted phenyl derivativeE. coli, K. pneumoniae, S. typhi, B. subtilisGood activity[11]
BenzisoxazoleUrea/Thiourea derivativesPathogenic bacteria and fungiHighly promising[11]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and both scaffolds have shown promise as anti-inflammatory agents.[1]

Benzoxazoles: Benzoxazolone derivatives have been shown to inhibit inflammatory mediators like IL-6.[1]

Benzisoxazoles: The anti-inflammatory activity of benzisoxazole derivatives is highly dependent on the substituents on the ring.[1] Some derivatives have shown significant inhibition of edema in animal models.[12]

Comparative Anti-inflammatory Activity Data

Compound ClassDerivativeAssayActivity (% Inhibition)Reference
BenzoxazoleBenzoxazolone derivativeIL-6 inhibitionSignificant[1]
BenzisoxazoleSubstituted 1,2-benzoxazoloneCarrageenan-induced paw edema66.1[12]
Benzisoxazole3-chloro-1,2-benzoxazoleCarrageenan-induced paw edema66.1[12]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols for biological evaluation are essential.

In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole and benzisoxazole derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Comparative Biological Evaluation

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis of Benzoxazole & Benzisoxazole Carboxylic Acids Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer In Vitro Anticancer Assays (e.g., MTT on multiple cell lines) Purification->Anticancer Antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC against bacteria & fungi) Purification->Antimicrobial Anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) Purification->Anti_inflammatory IC50_MIC Determination of IC50/MIC Values Anticancer->IC50_MIC Antimicrobial->IC50_MIC Anti_inflammatory->IC50_MIC SAR Structure-Activity Relationship (SAR) Analysis IC50_MIC->SAR Comparison Comparative Analysis of Potency & Selectivity SAR->Comparison

Caption: Workflow for the comparative biological evaluation.

Conclusion and Future Directions

Both benzoxazole and benzisoxazole carboxylic acids represent privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities.[1] The available data, though limited in direct comparisons, suggest that the isomeric difference significantly impacts their pharmacological profiles. Benzoxazole derivatives have shown strong potential as anticancer and antimicrobial agents.[1][16] Benzisoxazole derivatives also exhibit a wide array of activities, including potent anticancer and anti-inflammatory effects, and some have been successfully developed into CNS drugs.[3][11]

Future research should focus on direct, head-to-head comparative studies of isomeric pairs of benzoxazole and benzisoxazole derivatives to elucidate clear structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The versatility of these scaffolds ensures that they will remain an important area of investigation in the quest for novel drugs.

References

Safety Operating Guide

Navigating the Disposal of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS No. 65422-72-2), a compound frequently utilized in synthetic and medicinal chemistry. Adherence to these procedures is paramount for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Hazard Profile and Core Safety Principles

Before initiating any disposal protocol, it is crucial to understand the inherent hazards of the material. This compound is a solid organic compound that, while not exhibiting acute, explosive reactivity, presents tangible health risks that dictate its handling and disposal as hazardous waste.

According to supplier Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[1][2] The primary hazards are summarized in the table below.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Source: Synthesized from multiple chemical supplier safety data sheets.[1][2]

The foundational principle for the disposal of this chemical is to treat it as regulated hazardous waste . It must never be disposed of in standard laboratory trash or flushed down the drain.[1] The causality behind this directive is its potential to harm aquatic life and persist in the environment, alongside the health hazards it poses upon exposure.

Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against airborne dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Prevents direct skin contact and irritation.
Body Protection A standard laboratory coat.Shields skin and personal clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be required if dust generation is unavoidable.Avoids inhalation of the compound, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The following procedure provides a systematic approach to the collection and disposal of this compound waste, including pure compound, contaminated consumables, and spill cleanup materials.

Step 1: Waste Characterization

As a waste generator, you are responsible for determining if your waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste.[3][4]

  • Listed Waste: this compound is not typically found on the EPA's F, K, P, or U lists of hazardous wastes, which are reserved for specific industrial waste streams or certain discarded commercial chemical products.[4][5]

  • Characteristic Waste: The determination must be made based on the four characteristics of hazardous waste:

    • Ignitability (D001): This compound is a high-melting-point solid and is not ignitable.[6]

    • Corrosivity (D002): As a carboxylic acid, it is acidic, but in its solid form and typical laboratory solutions, it does not meet the definition of a corrosive waste (pH ≤ 2 or ≥ 12.5).[4][7]

    • Reactivity (D003): The compound is stable and does not exhibit explosive reactivity.[4][7]

    • Toxicity (D004-D043): While harmful if swallowed (H302), it does not contain the specific contaminants listed in the Toxicity Characteristic Leaching Procedure (TCLP) at regulated levels.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. A wide-mouth high-density polyethylene (HDPE) container is suitable for solid waste.

  • Collect Waste: Place all materials contaminated with the compound into this container. This includes:

    • Expired or unused solid compound.

    • Contaminated weighing papers, gloves, and pipette tips.

    • Spill cleanup materials (e.g., absorbent pads).

  • Do Not Mix: Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or bases.

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safety. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" .

  • The CAS Number: "65422-72-2" .

  • An indication of the hazards (e.g., "Irritant," "Harmful").

  • The accumulation start date (the date the first piece of waste was placed in the container).

  • The name and contact information of the generating researcher or lab.

Step 4: Storage and Final Disposal
  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within your laboratory. Ensure the container is closed at all times except when adding waste.

  • Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and hand-off.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed and approved waste disposal facility for final treatment, typically via incineration at high temperatures, which is the preferred method for destroying organic chemical waste.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact EHS immediately.

  • Don PPE: Before cleaning, put on the required PPE as detailed in Section 2.

  • Contain the Spill: For a dry spill, carefully sweep or gently scoop the material. AVOID CREATING DUST . If necessary, lightly moisten the material with water to prevent it from becoming airborne.

  • Collect & Dispose: Place all contaminated materials, including cleaning supplies (e.g., absorbent pads, contaminated gloves), into the designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with a suitable laboratory detergent and water.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_disposal Storage & Disposal cluster_spill Spill Response start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Dedicated, Compatible Hazardous Waste Container ppe->container collect Collect All Waste Material (Solid & Contaminated Items) container->collect labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) collect->labeling storage Store Sealed Container in Designated Accumulation Area labeling->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs end Professional Disposal (via approved facility, e.g., Incineration) ehs->end spill Accidental Spill Occurs spill_ppe Don PPE & Ventilate Area spill->spill_ppe contain_spill Contain & Clean Spill (Avoid Dust Generation) spill_ppe->contain_spill spill_collect Collect Spill Debris into Hazardous Waste Container contain_spill->spill_collect spill_collect->collect

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.